D-Leucine-D10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
(2R)-2,3,3,4,5,5,5-heptadeuterio-4-(deuteriomethyl)-2-(dideuterioamino)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i1D,2D3,3D2,4D,5D/hD2/t4?,5- |
InChI Key |
ROHFNLRQFUQHCH-AWDMERPQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Researcher's In-depth Guide to Stable Isotope Labeling in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has become an indispensable tool in the field of proteomics, enabling precise and accurate quantification of proteins and their post-translational modifications. This technical guide provides a comprehensive overview of the core principles, experimental workflows, and applications of the most prominent stable isotope labeling techniques. Designed for researchers, scientists, and drug development professionals, this document offers detailed methodologies and data presentation to facilitate the integration of these powerful techniques into research and development pipelines.
Core Concepts of Stable Isotope Labeling in Proteomics
Stable isotope labeling in proteomics involves the incorporation of non-radioactive, heavy isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or D) into proteins or peptides.[1] This incorporation creates a mass shift that can be detected by a mass spectrometer, allowing for the differentiation and relative or absolute quantification of proteins from different samples.[2][3] The key advantage of this approach is that chemically identical "light" and "heavy" labeled peptides co-elute during liquid chromatography and are analyzed simultaneously in the mass spectrometer, minimizing experimental variability and enhancing quantitative accuracy.[4][5]
The primary applications of stable isotope labeling in proteomics include:
-
Quantitative analysis of protein expression: Comparing protein abundance between different cellular states, tissues, or in response to drug treatment.
-
Studying protein turnover: Measuring the rates of protein synthesis and degradation.
-
Investigating protein-protein interactions: Distinguishing specific interaction partners from non-specific background binders.
-
Mapping post-translational modifications (PTMs): Quantifying changes in phosphorylation, ubiquitination, and other modifications.
-
Biomarker discovery: Identifying proteins that are differentially expressed in disease states.
-
Drug development: Assessing the mechanism of action of drugs and identifying off-target effects.
There are three main strategies for introducing stable isotopes into proteins: metabolic labeling, chemical labeling, and enzymatic labeling.
Quantitative Data Summary of Key Labeling Techniques
For a clear comparison of the most widely used stable isotope labeling techniques, the following table summarizes their key quantitative features.
| Feature | SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Multiplexing Capacity | Up to 3-plex (or 5-plex with special amino acids) | 4-plex, 8-plex | 6-plex, 10-plex, 11-plex, 16-plex, 18-plex |
| Quantification Level | MS1 | MS2 (Reporter Ions) | MS2 (Reporter Ions) |
| Sample Types | Proliferating cells in culture | Virtually any protein sample | Virtually any protein sample |
| Accuracy | High | Good, but can be affected by ratio compression | Good, but can be affected by ratio compression |
| Precision | High | Good | Good |
| Cost | Reagents are relatively inexpensive, but cell culture can be costly. | Reagents are expensive. | Reagents are expensive. |
Detailed Experimental Protocols
This section provides detailed methodologies for the three key stable isotope labeling techniques: SILAC, iTRAQ, and TMT.
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)
SILAC is a metabolic labeling approach where cells are grown in media containing either normal ("light") or heavy stable isotope-labeled essential amino acids (typically arginine and lysine). Over several cell divisions, the heavy amino acids are incorporated into the entire proteome of the "heavy" cell population.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. dovepress.com [dovepress.com]
- 3. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 5. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Kinetic Isotope Effects with D-Leucine-D10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) with a specific focus on the application of D-Leucine-D10 in research and drug development. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), the physicochemical properties of D-Leucine are subtly altered, leading to significant changes in reaction kinetics. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms, improving drug metabolism, and tracing metabolic pathways.
The Core Principle: The Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts.[1] This difference in reaction rate arises from the difference in the zero-point vibrational energy of the chemical bonds.[2] A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[1][3]
The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD).
KIE = kH / kD
A "normal" primary KIE, where the C-H bond is broken in the rate-determining step, typically has a value between 1 and 8 for deuterium substitution. Secondary KIEs, where the isotopically substituted bond is not broken in the rate-determining step, are generally much smaller.
Applications of this compound in Drug Development and Research
The strategic incorporation of deuterium into drug candidates, a process known as "deuterium-fortification," can significantly improve their pharmacokinetic profiles. By slowing down the metabolic breakdown of a drug, which often involves the enzymatic cleavage of C-H bonds, deuteration can lead to:
-
Increased half-life: The drug remains in the body for a longer period.
-
Reduced dosage frequency: Patients may need to take the drug less often.
-
Improved safety profile: A slower metabolism can lead to lower concentrations of potentially toxic metabolites.
This compound, a deuterated version of the D-isomer of the essential amino acid leucine, serves as a valuable tool in several research applications:
-
Tracer in Metabolic Studies: this compound can be used to trace the metabolic fate of D-leucine in biological systems.
-
Internal Standard: It is employed as an internal standard for the accurate quantification of D-leucine in complex biological samples using techniques like mass spectrometry.
-
Probing Enzyme Mechanisms: The KIE observed with this compound can provide insights into the transition state and rate-limiting steps of enzymatic reactions involving D-leucine.
Recent research has highlighted the potential therapeutic effects of D-leucine itself, particularly its potent anti-seizure activity, which has been shown to be more effective than its L-isomer. This makes the study of this compound even more relevant for understanding its mechanism of action and optimizing its therapeutic potential.
Quantitative Data on Kinetic Isotope Effects
While specific experimental data for the kinetic isotope effect of this compound is not extensively published, we can present a representative table based on typical KIE values observed for the enzymatic oxidation of amino acids. The following table illustrates the expected impact of deuteration on the reaction rate of a hypothetical D-amino acid oxidase acting on D-Leucine.
| Substrate | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| D-Leucine | 1.5 x 10⁻³ | - |
| This compound | 2.5 x 10⁻⁴ | 6.0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Measuring the Kinetic Isotope Effect
The determination of the KIE for this compound can be achieved through various analytical techniques, with mass spectrometry and NMR spectroscopy being the most common.
Protocol 1: KIE Measurement using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a competitive experiment to determine the KIE for the enzymatic conversion of D-Leucine.
1. Materials:
- D-Leucine
- This compound
- Enzyme of interest (e.g., D-amino acid oxidase)
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- Quenching solution (e.g., 10% trichloroacetic acid)
- LC-MS system with an appropriate column (e.g., C18)
2. Experimental Procedure:
- Prepare a stock solution containing a known ratio of D-Leucine and this compound (e.g., 1:1 molar ratio).
- Initiate the enzymatic reaction by adding the enzyme to the substrate mixture at a controlled temperature.
- Monitor the reaction progress by taking aliquots at different time points.
- Quench the reaction in the aliquots by adding the quenching solution.
- Analyze the samples using LC-MS to separate the remaining substrate from the product.
- Determine the isotopic ratio of the unreacted substrate at each time point.
3. Data Analysis: The KIE can be calculated using the following equation:
Protocol 2: KIE Measurement using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of quantitative ²H NMR to determine the KIE.
1. Materials:
- D-Leucine
- This compound
- Internal standard for NMR (e.g., a deuterated solvent with a known concentration)
- NMR spectrometer
2. Experimental Procedure:
- Prepare a reaction mixture with a known concentration of D-Leucine and a small enrichment of this compound (e.g., 1-5%).
- Initiate the reaction and run it to a specific fractional conversion (e.g., 50-70%).
- Isolate the unreacted starting material from the reaction mixture.
- Acquire a quantitative ²H NMR spectrum of the purified starting material with the internal standard.
3. Data Analysis: The KIE is calculated by comparing the initial and final ratios of the deuterated and non-deuterated substrate, as determined by the integration of the respective signals in the NMR spectrum.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Leucine
Leucine metabolism begins with its transport into the cell, followed by a transamination reaction to form α-ketoisocaproate (α-KIC). α-KIC can then be further metabolized, eventually entering the citric acid cycle for energy production.
Caption: Metabolic pathway of D-Leucine.
Leucine-Induced mTOR Signaling Pathway
Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a crucial role in regulating protein synthesis, cell growth, and proliferation.
References
Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, non-radioactive isotope deuterium (B1214612), are powerful tools in modern research and pharmaceutical development. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate, a phenomenon known as the "kinetic isotope effect" (KIE).[1][2] This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1][2] This increased metabolic stability can lead to numerous advantages in drug development, including a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[1][3][4]
However, the unique properties of these isotopically labeled compounds necessitate specialized handling and storage protocols to maintain their chemical and isotopic integrity. This in-depth technical guide provides a comprehensive overview of the core principles for the safe handling, storage, and disposal of deuterated compounds, along with experimental protocols and a summary of their key physical and toxicological properties.
Core Principles of Safety and Handling
While deuterium itself is non-toxic and non-radioactive, the overall safety profile of a deuterated compound is largely determined by the parent molecule.[2][5] Therefore, all standard safety precautions for handling the non-deuterated analogue should be strictly followed. The primary additional considerations for deuterated compounds revolve around preserving their isotopic purity.
Key Handling Considerations:
-
Hygroscopicity and Isotopic Exchange: Many deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere.[1][6] This can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from water, thereby compromising the isotopic purity of the compound.[6] To mitigate this, it is crucial to:
-
Solvent Selection: The choice of solvent is critical to prevent H-D exchange. High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended for reconstitution and dilution.[9] Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium atoms.[9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. For volatile or powdered compounds, handling within a chemical fume hood is recommended to minimize inhalation exposure.[5][10]
Storage and Stability
Proper storage is paramount to maintaining the long-term integrity of deuterated compounds.
General Storage Guidelines:
-
Temperature: To minimize degradation, storage at reduced temperatures is generally recommended.[1] For many solid or lyophilized compounds, storage at -20°C or below is ideal.[9] Solutions are typically stored at 2-8°C or -20°C.[9] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[6][9]
-
Light Sensitivity: Some deuterated compounds are sensitive to light and can undergo photolytic degradation.[6][7] These should be stored in amber vials or in the dark.[6]
-
Atmosphere: To prevent isotopic dilution from atmospheric moisture, store compounds in tightly sealed containers.[6] For highly sensitive materials, storage under an inert gas like nitrogen or argon is recommended.[1][11] Single-use ampoules are also an excellent option for minimizing contamination.[6][7]
Physical and Toxicological Properties
The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physical and chemical properties of a compound.
Table 1: Comparison of Physical Properties of Hydrogen and Deuterium
| Property | Hydrogen (H) | Deuterium (D) |
| Atomic Mass (u) | 1.008 | 2.014 |
| Natural Abundance | ~99.985% | ~0.015% |
Table 2: Selected Physical Properties of Water (H₂O) and Heavy Water (D₂O)
| Property | Water (H₂O) | Heavy Water (D₂O) |
| Molar Mass ( g/mol ) | 18.015 | 20.028 |
| Melting Point (°C) | 0.0 | 3.82 |
| Boiling Point (°C) | 100.0 | 101.4 |
| Density at 20°C (g/mL) | 0.998 | 1.105 |
| Viscosity at 20°C (mPa·s) | 1.002 | 1.25 |
Toxicology:
Deuterium is a naturally occurring stable isotope and is not radioactive.[2] The human body is constantly exposed to low levels of deuterium through food and water without any harmful effects.[2] The primary toxicological consideration arises from the kinetic isotope effect, which can alter the metabolism of a drug.[3][16] This is often leveraged in drug design to reduce the formation of toxic metabolites and improve the overall safety profile of a drug.[2][3][17]
High concentrations of heavy water (D₂O) can be toxic to eukaryotic cells, primarily by disrupting mitotic spindle formation during cell division.[18] However, the levels required to produce toxic effects are far greater than those encountered in typical research applications.[19] For instance, toxicity in humans is generally considered to occur only when at least 15% of total body water is replaced with D₂O.[19]
Experimental Protocols
Protocol 1: General Procedure for Reconstituting a Solid Deuterated Compound
-
Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer) and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid upon opening.[6]
-
Inert Atmosphere: If the compound is particularly sensitive to moisture, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[6]
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[9]
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, methanol) to the vial to achieve the desired concentration.[9]
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.[9]
-
Storage: Store the resulting solution in a tightly sealed vial at the recommended temperature and protected from light.[9]
Protocol 2: Assessing Hygroscopicity of a Deuterated Compound
-
Sample Preparation: Accurately weigh a 5-10 mg sample of the deuterated compound into a pre-weighed container.[1]
-
Controlled Humidity Exposure: Place the open container into a humidity chamber with a controlled relative humidity (e.g., 75% RH, which can be achieved using a saturated sodium chloride solution).[1]
-
Weight Monitoring: Periodically remove the sample and re-weigh it at defined time intervals.
-
Data Analysis: Plot the percentage weight gain against time to determine the rate and extent of moisture absorption.
Disposal of Deuterated Compounds
Since deuterium is a stable, non-radioactive isotope, deuterated compounds that are not otherwise classified as hazardous can typically be disposed of as standard chemical waste, in accordance with local, state, and federal regulations.[20][21] If the parent molecule is hazardous, the deuterated compound must be treated as hazardous waste and disposed of accordingly.[5] It is important to note that heavy water is a valuable material and some suppliers may offer a return program for depleted heavy water.[22]
Visualizing Workflows and Logical Relationships
To further clarify the handling and decision-making processes involved with deuterated compounds, the following diagrams have been generated using Graphviz.
Caption: General workflow for handling deuterated compounds.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Solvents | Eurisotop [eurisotop.com]
- 8. ukisotope.com [ukisotope.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Safety Guideline [chemtrack.org]
- 12. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Deuterium - Wikipedia [en.wikipedia.org]
- 14. Deuterated compounds [almerja.com]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. salamandra.net [salamandra.net]
- 18. Heavy water - Wikipedia [en.wikipedia.org]
- 19. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 21. moravek.com [moravek.com]
- 22. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Methodological & Application
Protocol for the-Leucine-d10 as an Internal Standard in LC-MS Analysis
Application Note
Introduction
The quantitative analysis of amino acids in complex biological matrices is crucial for researchers, scientists, and drug development professionals. Liquid chromatography-mass spectrometry (LC-MS) has become a primary method for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, as it compensates for variations in sample preparation, injection volume, and instrument response. D-Leucine-d10, a deuterated form of leucine (B10760876), serves as an excellent internal standard for the quantification of leucine and other amino acids. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by the mass spectrometer. This application note provides a detailed protocol for using this compound as an internal standard for the LC-MS analysis of amino acids in plasma.
Core Principles
The fundamental principle behind using this compound as an internal standard is isotopic dilution. A known concentration of the labeled standard is added to the sample at the beginning of the workflow. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach effectively corrects for any sample loss during preparation and variations in ionization efficiency in the mass spectrometer, leading to highly reliable and reproducible results.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of amino acids using this compound as an internal standard.
Caption: A generalized workflow for LC-MS analysis with an internal standard.
Detailed Experimental Protocol
This protocol is designed for the quantitative analysis of leucine in human plasma.
Materials and Reagents
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
L-Leucine (analytical standard)
-
Human Plasma (control)
-
Sulfosalicylic Acid (30% w/v in water)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Preparation of Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to achieve a final concentration of 1 mg/mL.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with water to a final concentration of 10 µg/mL.
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., water or stripped plasma) to achieve a concentration range that covers the expected analyte concentrations in the samples. A typical range might be 1-500 µmol/L.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[2][3]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes.[3]
-
Transfer 50 µL of the clear supernatant to a new tube.
-
Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrument and application.
| Parameter | Condition |
| LC System | Agilent 1290 UPLC system or equivalent |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Column Temperature | 50°C |
| Mobile Phase A | 0.1% formic acid and 0.01% heptafluorobutyric acid (HFBA) in water |
| Mobile Phase B | 0.1% formic acid and 0.01% HFBA in methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Gradient | Optimized for separation of leucine from its isomers (e.g., isoleucine) |
| MS System | SCIEX 4500 tandem mass spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Leucine: 132.1 -> 86.1, this compound: 142.1 -> 96.1 |
Note: The separation of leucine from its isobaric isomers like isoleucine is critical for accurate quantification and must be achieved chromatographically.[1][4]
Data Presentation
The quantitative data should be summarized in tables for clear comparison. Below is an example of how to present calibration curve data and precision and accuracy results.
Table 1: Calibration Curve for L-Leucine
| Concentration (µmol/L) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.012 ± 0.001 | 102.5 |
| 5 | 0.058 ± 0.004 | 98.7 |
| 25 | 0.295 ± 0.015 | 101.2 |
| 100 | 1.180 ± 0.050 | 99.5 |
| 250 | 2.950 ± 0.120 | 100.8 |
| 500 | 5.900 ± 0.250 | 99.1 |
Note: A linear regression of the peak area ratio versus concentration should yield an R² value > 0.99 for a valid calibration curve.
Table 2: Precision and Accuracy for L-Leucine QC Samples
| QC Level | Nominal Conc. (µmol/L) | Measured Conc. (Mean ± SD, n=6) | % Accuracy | % RSD (Precision) |
| Low | 10 | 9.8 ± 0.5 | 98.0 | 5.1 |
| Medium | 150 | 153.2 ± 7.1 | 102.1 | 4.6 |
| High | 400 | 395.6 ± 18.2 | 98.9 | 4.6 |
Note: Acceptable accuracy is typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration, and precision (%RSD) should be ≤15% (≤20% for LLOQ).
Signaling Pathway and Logical Relationships
The use of an internal standard in LC-MS follows a logical sequence to ensure data quality. The following diagram illustrates this relationship.
Caption: Logical flow for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of leucine and other amino acids in biological matrices by LC-MS. This protocol offers a detailed guide for researchers to implement this methodology in their laboratories. The key to a successful assay lies in the careful preparation of standards and samples, optimization of chromatographic separation, and adherence to good laboratory practices.
References
Application Notes and Protocols for D-Leucine-D10 in Protein Turnover Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the cellular proteome, governed by the balance between protein synthesis and degradation, is fundamental to nearly all biological processes. This constant flux, known as protein turnover, allows cells to adapt to changing environmental cues, maintain protein quality control, and regulate signaling pathways. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a critical area of study in basic research and drug development.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics. This approach involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine rates of protein turnover.
D-Leucine-D10, a deuterated form of the essential amino acid Leucine, serves as an effective metabolic label for such studies. Leucine is abundant in proteins and its deuterated analog introduces a significant and easily detectable mass shift in peptides during mass spectrometry analysis, facilitating robust quantification. These application notes provide detailed protocols for utilizing this compound to analyze protein turnover in cell culture, from experimental design and cell labeling to mass spectrometry analysis and data interpretation.
Principle of this compound Based Protein Turnover Analysis
The core principle of using this compound for protein turnover analysis lies in the ability to distinguish between pre-existing and newly synthesized proteins over time. In a typical pulse-chase experiment:
-
Full Labeling (Optional but recommended for degradation studies): Cells are first cultured in a medium where all the standard L-Leucine is replaced with this compound ("heavy" medium). This is carried out for a sufficient number of cell divisions to ensure that the entire proteome is labeled with the heavy isotope.
-
Chase: The "heavy" medium is then replaced with a "light" medium containing unlabeled L-Leucine. As cells continue to grow and synthesize new proteins, they will incorporate the "light" Leucine.
-
Time-Course Analysis: Samples are collected at various time points after the switch to the "light" medium.
-
Mass Spectrometry: Proteins are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The relative abundance of the "heavy" (this compound containing) and "light" (unlabeled Leucine containing) forms of each peptide is quantified.
-
Turnover Rate Calculation: The rate of decrease in the "heavy" peptide signal over time directly reflects the degradation rate of the corresponding protein. Conversely, a "pulse" experiment, where cells are switched from "light" to "heavy" medium, can be used to measure the rate of protein synthesis by monitoring the increase in the "heavy" signal.
Key Applications
-
Determination of protein half-lives: Accurately measure the in-cell stability of thousands of proteins simultaneously.
-
Identification of short-lived regulatory proteins: Uncover key proteins involved in dynamic cellular processes such as cell cycle control and signal transduction.
-
Studying the effect of drug candidates on protein stability: Assess whether a compound alters the degradation or synthesis of its target protein or other proteins in the proteome.
-
Investigating mechanisms of protein quality control: Analyze how cells manage misfolded or damaged proteins.
-
Understanding disease pathogenesis: Compare protein turnover rates between healthy and diseased cell models to identify dysregulated pathways.
Data Presentation
The quantitative data obtained from this compound labeling experiments can be effectively summarized in tables to facilitate comparison and interpretation.
Table 1: Representative Protein Half-Lives in Human HeLa Cells. This table presents a selection of proteins with varying turnover rates, illustrating the dynamic range of protein stability within a cell. Data is representative of typical results obtained from dynamic SILAC experiments.[1][2]
| Protein | Gene | Function | Half-life (hours) |
| Cyclin B1 | CCNB1 | Cell cycle regulation | ~1 |
| p53 | TP53 | Tumor suppressor | ~0.3 - 0.7 |
| GAPDH | GAPDH | Glycolysis | >100 |
| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | >100 |
| Histone H3.1 | HIST1H3A | Chromatin structure | >100 |
| Ornithine decarboxylase | ODC1 | Polyamine biosynthesis | ~0.2 - 0.5 |
| c-Myc | MYC | Transcription factor | ~0.3 - 0.7 |
Table 2: Comparison of Metabolic Labeling Reagents for Protein Turnover Analysis. This table provides a comparative overview of commonly used stable isotope-labeled amino acids for protein turnover studies.
| Labeling Reagent | Mass Shift (per residue) | Advantages | Considerations |
| This compound | +10 Da | High mass shift, essential amino acid, relatively cost-effective. | Potential for metabolic conversion, though generally minimal in mammalian cells. |
| L-Arginine-¹³C₆,¹⁵N₄ | +10 Da | Commonly used in SILAC, less prone to metabolic conversion. | Higher cost. |
| L-Lysine-¹³C₆,¹⁵N₂ | +8 Da | Commonly used in SILAC, essential for tryptic digestion. | Higher cost. |
| Heavy Water (D₂O) | Variable | Labels multiple amino acids, cost-effective for in vivo studies. | Complex data analysis due to labeling of multiple sites and amino acids. |
Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling (Pulse-Chase)
This protocol is designed for adherent human cell lines such as HEK293 or HeLa cells.
Materials:
-
HEK293 or HeLa cells
-
DMEM for SILAC (deficient in L-Leucine, L-Arginine, L-Lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
L-Leucine (unlabeled)
-
L-Arginine and L-Lysine (unlabeled)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
Procedure:
-
Preparation of Labeling Media:
-
Heavy Medium: Prepare DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, L-Arginine (e.g., 84 mg/L), L-Lysine (e.g., 146 mg/L), and this compound (at the same concentration as standard L-Leucine, e.g., 105 mg/L). Filter-sterilize the medium.
-
Light Medium: Prepare DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, L-Arginine, L-Lysine, and unlabeled L-Leucine at the same concentrations as the heavy medium. Filter-sterilize the medium.
-
-
Cell Adaptation and Full Labeling:
-
Thaw and culture HEK293 or HeLa cells in the "Heavy Medium".
-
Passage the cells for at least 6-8 cell doublings in the "Heavy Medium" to ensure >97% incorporation of this compound into the proteome. The doubling time for HEK293 and HeLa cells is approximately 24 hours.
-
Monitor the incorporation efficiency by performing a small-scale mass spectrometry analysis after 5-6 passages.
-
-
Pulse-Chase Experiment:
-
Once full labeling is achieved, seed the cells in multiple plates or flasks for the time-course experiment.
-
To start the "chase," aspirate the "Heavy Medium," wash the cells twice with pre-warmed sterile PBS, and then add the "Light Medium." This is time point zero (t=0).
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after the medium switch.
-
For each time point, wash the cells with ice-cold PBS, scrape the cells, and collect them by centrifugation. Store the cell pellets at -80°C until further processing.
-
Protocol 2: Protein Extraction and Digestion
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) Bicarbonate
-
Formic Acid
-
C18 desalting spin columns
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellets from each time point in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Reduction and Alkylation:
-
Take a fixed amount of protein (e.g., 50-100 µg) from each time point.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
-
In-solution Trypsin Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Store the dried peptides at -80°C until mass spectrometry analysis.
-
Protocol 3: Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution Orbitrap mass spectrometer.
-
Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a proteomics software suite such as MaxQuant, Proteome Discoverer, or Skyline for data analysis.
-
Configure the software to search the data against a human protein database (e.g., UniProt).
-
Specify this compound (+10.0565 Da) as a variable or fixed modification.
-
The software will identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic envelopes for each peptide at each time point.
-
The ratio of heavy to light (H/L) peptide abundance is calculated.
-
The degradation rate constant (k_deg) for each protein is determined by fitting the decay of the heavy form's fractional abundance over time to a single exponential decay model.
-
The protein half-life (t_1/2) is calculated using the formula: t_1/2 = ln(2) / k_deg.
-
Visualizations
mTOR Signaling Pathway and Protein Synthesis
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis. Amino acids, such as Leucine, are key activators of the mTORC1 complex, which in turn promotes protein synthesis through the phosphorylation of downstream effectors like S6K1 and 4E-BP1.
Caption: The mTOR signaling pathway is activated by Leucine, leading to protein synthesis.
Experimental Workflow for Protein Turnover Analysis
This diagram illustrates the key steps involved in a this compound based protein turnover experiment, from cell culture to data analysis.
Caption: Workflow for this compound protein turnover analysis.
Data Analysis Workflow
This diagram outlines the logical flow of data processing for calculating protein turnover rates from raw mass spectrometry data.
Caption: Logical workflow for mass spectrometry data analysis in turnover studies.
References
Application Note: High-Throughput Analysis of D-Leucine-D10 in Human Plasma
Abstract
This application note details a robust and sensitive method for the quantification of D-Leucine-D10 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary sample preparation protocols are presented: protein precipitation (PPT) and solid-phase extraction (SPE). Both methods are suitable for high-throughput analysis and provide excellent recovery and reproducibility. This document provides detailed experimental protocols, comparative quantitative data, and visual workflows to guide researchers, scientists, and drug development professionals in the accurate measurement of this stable isotope-labeled amino acid.
Introduction
This compound is a deuterated stable isotope-labeled analog of the essential amino acid L-leucine. It is commonly used as an internal standard in pharmacokinetic studies and metabolic research to accurately quantify endogenous levels of leucine (B10760876) and its metabolites.[1][2] The precise and reliable quantification of this compound in biological matrices such as plasma is critical for the integrity of these studies. This application note describes optimized sample preparation and LC-MS/MS analysis protocols for this compound in human plasma.
The primary challenge in analyzing amino acids in plasma is the presence of high concentrations of proteins, which can interfere with the analytical column and ion source of the mass spectrometer.[3] Therefore, effective sample preparation is paramount. Here, we compare two common and effective techniques: protein precipitation (PPT) and solid-phase extraction (SPE). PPT is a rapid and straightforward method involving the addition of an organic solvent or acid to denature and precipitate plasma proteins.[3][4] SPE provides a more thorough cleanup by utilizing a stationary phase to isolate the analyte of interest from the sample matrix.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
L-Leucine
-
Internal Standard (e.g., D/L-Leucine-d7)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium (B1175870) formate
-
Sulfosalicylic acid (SSA)
-
Phosphate-buffered saline (PBS)
-
Human plasma (K2-EDTA)
-
Cationic exchange solid-phase extraction cartridges
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and efficient method for removing the majority of proteins from plasma samples.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and aliquot 100 µL into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., D/L-Leucine-d7 at a suitable concentration) to each plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid (FA) to the plasma sample. Alternative precipitating agents include methanol or a 30% sulfosalicylic acid (SSA) solution.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube without disturbing the protein pellet.
-
Evaporation (Optional): For sample concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract by utilizing a cationic exchange mechanism to isolate amino acids.
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
Internal Standard Spiking: Add the internal standard as described in step 3 of the PPT protocol.
-
Sample Dilution: Dilute the plasma sample with 400 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a cationic exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the sample into an HPLC vial for analysis.
Data Presentation
The following tables summarize typical quantitative data obtained for this compound analysis in plasma using the described methods.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| LC System | High-Performance Liquid Chromatography (HPLC) System | |
| Column | Chiral Column: CHIRALPAK ZWIX(-) | |
| Mobile Phase | Isocratic mixture of methanol/acetonitrile/1 mol/L ammonium formate/formic acid (500:500:25:2, v/v/v/v) | |
| Flow Rate | 0.5 mL/min | |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode | |
| MRM Transitions | D-Leucine: m/z 132.1 > 43.0 D-Leucine-d7 (IS): m/z 139.2 > 93.0 | |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C |
Table 2: Method Performance Characteristics
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Linearity Range (µg/mL) | 0.001 - 1 | 0.001 - 1 | |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | |
| Recovery (%) | 85 - 95 | 90 - 105 | |
| Intra-day Precision (%RSD) | < 10 | < 8 | |
| Inter-day Precision (%RSD) | < 12 | < 10 | |
| LLOQ (µg/mL) | 0.001 | 0.001 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two sample preparation methods described.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Discussion
Both protein precipitation and solid-phase extraction are effective methods for the preparation of plasma samples for this compound analysis. The choice between the two methods often depends on the specific requirements of the study.
-
Protein Precipitation is a faster and more cost-effective method, making it well-suited for high-throughput screening. However, it may result in a less clean extract, which could lead to matrix effects in the LC-MS/MS analysis. The use of sulfosalicylic acid is a common alternative to organic solvents for precipitation.
-
Solid-Phase Extraction provides a cleaner sample by removing more interfering components from the plasma matrix. This can lead to improved sensitivity, reduced matrix effects, and longer column lifetime. The use of a cationic exchange SPE is particularly effective for isolating amino acids.
For most applications, the protein precipitation method offers a good balance of speed, simplicity, and performance. However, for studies requiring the lowest possible limits of detection and the highest degree of accuracy, the solid-phase extraction method is recommended.
Conclusion
This application note provides two detailed and validated protocols for the sample preparation and analysis of this compound in human plasma. The protein precipitation method is ideal for rapid, high-throughput analysis, while the solid-phase extraction method offers a cleaner extract for enhanced sensitivity and accuracy. The provided quantitative data and visual workflows serve as a comprehensive guide for researchers in the field of drug development and metabolic studies.
References
- 1. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
Determining D-Leucine-D10 Concentration for In Vivo Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled compounds is a cornerstone of modern biomedical research, enabling precise tracing and quantification of molecules in complex biological systems. D-Leucine-D10, a deuterated form of the D-isomeric amino acid leucine (B10760876), serves as a valuable tracer for in vivo studies investigating amino acid metabolism, protein kinetics, and the roles of D-amino acids in physiological and pathological processes. This application note provides detailed protocols for the in vivo administration of this compound and the subsequent quantification of its concentration in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
D-amino acids are increasingly recognized for their biological significance, moving beyond their historical perception as solely bacterial components. In mammals, D-amino acids are involved in processes such as neurotransmission. The metabolic fate of D-leucine is primarily governed by the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination. Understanding the pharmacokinetics and metabolic turnover of this compound can provide critical insights into these pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the determination of this compound concentrations in vivo.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole Mass Spectrometer | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion (m/z) | 142.1 | [2] |
| Product Ion (m/z) | 96.1 (Fragment corresponding to loss of COOH and ND3) | Adapted from[1] |
| Internal Standard | D/L-Leucine-d7 (m/z 139.2 > 93.0) | [1] |
| Calibration Range (for D-Leucine) | 0.001 - 1 µg/mL in plasma | |
| Endogenous D-Leucine Levels (Human Plasma) | 0.00197 - 0.00591 µg/mL |
Table 2: Pharmacokinetic Parameters of Leucine Enantiomers in Rodents (for reference)
| Parameter | Compound | Species | Route | Dose | Cmax | Tmax | AUC (0-8h) | Reference |
| AUC (fraction of conversion) | D-[2H7]leucine to L-[2H7]leucine | Rat | IV | - | - | - | 27.5% | |
| AUC (last) | L-Leucine | Rat | Oral Gavage | - | - | - | 58.4-172.2% (relative bioavailability) | |
| Cmax | Phenylalanine (as a proxy for amino acid kinetics) | Rat | Oral Gavage | 50-1000 mg/kg | 73.6 - 1161 nmol/ml | 0.25 - 1 h | - | |
| Cmax | Phenylalanine (as a proxy for amino acid kinetics) | Mouse | Oral Gavage | 100-2000 mg/kg | 78.6 - 1967 nmol/ml | ~1 h | - |
Signaling and Metabolic Pathways
Metabolic Fate of this compound
The primary metabolic pathway for D-leucine in mammals involves oxidative deamination by D-amino acid oxidase (DAO), a flavoenzyme primarily located in the peroxisomes of the kidney and liver. This reaction converts D-leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC), which can then be further metabolized or transaminated to L-leucine.
Experimental Protocols
In Vivo Administration of this compound
4.1.1 Intravenous (IV) Infusion in Rodents (Adapted from)
This protocol is adapted from studies using other deuterated leucine isotopes and should be optimized for this compound.
-
Preparation of Infusion Solution:
-
Dissolve this compound in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration. A typical starting dose to consider for pharmacokinetic studies in rats is in the range of 1-5 mg/kg.
-
Ensure the solution is sterile by filtering through a 0.22 µm filter.
-
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) using an appropriate anesthetic agent (e.g., isoflurane).
-
Catheterize the jugular or femoral vein for infusion.
-
If serial blood sampling is required, catheterize the carotid or femoral artery.
-
-
Administration:
-
Administer the this compound solution as a bolus injection or a continuous infusion over a defined period.
-
For a bolus administration, inject the prepared dose slowly over 1-2 minutes.
-
For continuous infusion, use a syringe pump to deliver the solution at a constant rate.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
4.1.2 Oral Gavage in Rodents (Adapted from)
-
Preparation of Gavage Solution:
-
Suspend or dissolve this compound in a suitable vehicle such as water, PBS, or a 0.5% methylcellulose (B11928114) solution. A typical oral dose to consider is in the range of 10-50 mg/kg.
-
Ensure the solution is homogeneous.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for mice is 10 mL/kg.
-
Gently restrain the mouse.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle carefully into the esophagus and deliver the this compound solution.
-
-
Blood Sampling and Plasma Preparation:
-
Follow the procedures outlined in steps 4 and 5 of the intravenous administration protocol. Time points for oral administration studies may be extended to capture absorption and elimination phases (e.g., up to 8 hours).
-
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from plasma samples.
4.2.1 Sample Preparation: Protein Precipitation
-
Thawing: Thaw frozen plasma samples on ice.
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.
-
Alternatively, add 400 µL of ice-cold methanol (B129727).
-
Vortex the mixture for 30 seconds.
-
-
Incubation and Centrifugation:
-
Incubate the samples at 4°C for 30 minutes (for sulfosalicylic acid) or -20°C for 20 minutes (for methanol) to allow for complete protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Internal Standard Spiking and Dilution:
-
Add the internal standard (e.g., D/L-Leucine-d7) to the supernatant.
-
Dilute the sample with the initial mobile phase for LC-MS/MS analysis (e.g., 50 µL of supernatant with 450 µL of mobile phase A).
-
4.2.2 Sample Preparation: Solid-Phase Extraction (SPE) - Cation Exchange
This method can be used for cleaner sample extracts.
-
Conditioning: Condition a cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 1% formic acid in water).
-
Loading:
-
Acidify the plasma sample by diluting it 1:1 with the equilibration buffer.
-
Load the acidified plasma sample onto the SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and other amino acids with 1 mL of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
4.2.3 LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Chiral Column: A chiral column (e.g., CHIRALPAK ZWIX(-)) is necessary to separate D- and L-leucine if the conversion to L-leucine is being studied.
-
Mobile Phase: An isocratic mobile phase of methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v) can be used.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 142.1 → 96.1 (or other optimized fragment).
-
Internal Standard (D/L-Leucine-d7): m/z 139.2 → 93.0.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma and prepared using the same extraction method.
-
Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow Visualization
Conclusion
This application note provides a comprehensive guide for researchers utilizing this compound in in vivo studies. The detailed protocols for administration and quantification, along with the summarized quantitative data and pathway information, offer a solid foundation for designing and executing robust experiments. Adherence to these methodologies will enable the accurate determination of this compound concentrations in biological matrices, facilitating a deeper understanding of D-amino acid metabolism and its physiological implications.
References
Application Notes and Protocols for the Derivatization of D-Leucine-D10 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of the stable isotope-labeled amino acid, D-Leucine-D10, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization method is critical for achieving the desired volatility and thermal stability for GC-MS analysis of polar molecules like amino acids. This note focuses on two prevalent and effective derivatization techniques: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and alkylation with ethyl chloroformate (ECF).
Introduction to Derivatization for GC-MS Analysis of Amino Acids
Amino acids are non-volatile and thermally labile compounds, making their direct analysis by GC-MS challenging. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, suitable for gas chromatography. This process typically involves the modification of the polar functional groups, such as the carboxylic acid (-COOH) and amino (-NH2) groups. For this compound, a deuterated variant of leucine (B10760876), these methods enable its use as an internal standard in quantitative studies, allowing for accurate and precise measurements in various biological matrices.
Derivatization Methods for this compound
Two primary methods for the derivatization of this compound are detailed below:
-
Silylation with MTBSTFA: This method involves the reaction of this compound with MTBSTFA to form a tert-butyldimethylsilyl (TBDMS) derivative. Silylation replaces the active hydrogens on the carboxylic acid and amino groups with TBDMS groups. The resulting derivatives are more volatile and produce characteristic mass spectra.[1] MTBSTFA is often preferred over other silylation reagents due to the higher stability of the resulting TBDMS derivatives.[2]
-
Alkylation with Ethyl Chloroformate (ECF): This is a rapid derivatization technique that can be performed in an aqueous medium. ECF reacts with the amino and carboxylic acid groups of this compound to form N-ethoxycarbonyl ethyl ester derivatives. This method is known for its speed and efficiency.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the two derivatization methods. It is important to note that while data for the ECF method with leucine is available, specific validation data for this compound with the MTBSTFA method is less common in the literature. The presented data for MTBSTFA is based on typical performance for amino acid analysis.
| Parameter | MTBSTFA Derivatization (Typical Performance) | Ethyl Chloroformate Derivatization (for Leucine) |
| Linearity (R²) | > 0.99 | > 0.9900[5] |
| Limit of Detection (LOD) | Analyte Dependent | 125 - 300 pg on-column |
| Limit of Quantification (LOQ) | Analyte Dependent | Not explicitly stated, but quantifiable at low pg levels |
| Recovery | Analyte and Matrix Dependent | 70 - 120% |
| Precision (RSD) | < 15% | < 10% for repeatability and within-48h stability |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
This protocol is a general guideline for the derivatization of this compound using MTBSTFA. Optimization may be required depending on the sample matrix and instrumentation.
Materials:
-
This compound standard or sample
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (ACN), anhydrous
-
Pyridine (B92270), anhydrous
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of this compound standard or sample into a reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The presence of moisture will interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.
-
For improved reaction efficiency, 30 µL of pyridine can be added.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70-100°C for 30-120 minutes. Optimal temperature and time should be determined empirically.
-
-
Sample Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
-
Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent like hexane (B92381) for injection.
-
GC-MS Parameters (General Guidance):
-
Column: A non-polar or semi-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250-280°C
-
Oven Program: Start at 80-100°C, hold for 2 minutes, then ramp at 10-15°C/min to 280-300°C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Ion Source Temperature: 230-250°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Mass Spectral Data for TBDMS-derivatized Leucine:
The TBDMS derivative of leucine typically forms a di-substituted product. The mass spectrum is characterized by several key fragment ions. For this compound, the masses of these fragments will be shifted by +10 amu.
-
[M-15]⁺: Loss of a methyl group. This ion is often used for quantification of leucine and isoleucine as the more abundant [M-57]⁺ ion can have overlaps.
-
[M-57]⁺: Loss of a tert-butyl group, a characteristic fragmentation for TBDMS derivatives.
-
[M-159]⁺: Loss of the α-carboxyl-TBDMS group.
Protocol 2: Alkylation using Ethyl Chloroformate (ECF)
This protocol describes a rapid derivatization method for this compound using ECF.
Materials:
-
This compound standard or sample
-
Ethyl Chloroformate (ECF)
-
Ethanol
-
Pyridine
-
Sodium bicarbonate solution (1 M)
-
Reaction vials
Procedure:
-
Sample Preparation:
-
The sample can be in an aqueous solution. Pipette a known volume into a reaction vial.
-
-
Derivatization Reaction:
-
Add 500 µL of a solution of ethanol:pyridine:water (8:1:1 v/v/v).
-
Add 50 µL of ECF, vortex vigorously for 30 seconds.
-
Add 500 µL of chloroform to extract the derivatives.
-
Add 500 µL of 1 M sodium bicarbonate solution to neutralize excess reagent and vortex again.
-
-
Sample Analysis:
-
Centrifuge to separate the layers.
-
Transfer the lower organic layer (chloroform) to a GC vial for injection.
-
GC-MS Parameters (General Guidance):
-
Column: A mid-polar column is often suitable (e.g., DB-17 or equivalent).
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Parameters: Similar to the MTBSTFA method.
Mass Spectral Data for ECF-derivatized Leucine:
The ECF derivative of leucine results in an N-ethoxycarbonyl ethyl ester. The mass spectrum typically shows the following characteristic ions. For this compound, the masses of fragments containing the leucine backbone will be shifted by +10 amu.
-
[M]⁺: The molecular ion may be observed.
-
[M-COOC₂H₅]⁺: Loss of the ethoxycarbonyl group from the nitrogen atom, which is often an abundant ion.
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow for the derivatization and analysis of this compound.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Incorporating D-Leucine-D10 in Microbial Ecology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of microbial ecology has been significantly advanced by the use of stable isotope-labeled compounds. D-Leucine-D10, a non-radioactive, deuterated form of the D-amino acid leucine (B10760876), offers a powerful tool for investigating microbial activity, growth, and cell wall metabolism. Unlike their L-counterparts, D-amino acids are primarily found in the peptidoglycan cell walls of bacteria, making D-amino acid probes highly specific for tracking bacterial processes.[1][2] The incorporation of this compound into peptidoglycan provides a direct measure of bacterial growth and cell wall synthesis.[3][4] This stable isotope label allows for quantification using mass spectrometry, providing a safe and robust alternative to traditional radioisotope methods.[5] These application notes provide detailed protocols and data presentation guidelines for the effective use of this compound in microbial ecology studies.
Core Applications
-
Measuring Bacterial Productivity: Quantifying the rate of new biomass production in microbial communities.
-
Tracking Microbial Activity: Identifying active members of a microbial community and assessing their metabolic state.
-
Investigating Peptidoglycan Synthesis: Studying the dynamics of bacterial cell wall construction and remodeling.
-
Quantitative Proteomics (SILAC): While less common for D-amino acids, stable isotope labeling can be adapted for proteomic workflows to study protein turnover and expression.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below is an example template for presenting this compound incorporation data.
| Sample ID | Microbial Community/Species | Experimental Condition | Incubation Time (h) | This compound Incorporation Rate (pmol L⁻¹ h⁻¹) | Standard Deviation |
| CTRL-01 | Seawater Microbiome | Control | 24 | 15.2 | 1.8 |
| TREAT-01 | Seawater Microbiome | Nutrient Amendment | 24 | 45.7 | 4.2 |
| PURE-ECOLI | Escherichia coli | Log Phase Growth | 4 | 120.5 | 9.7 |
| PURE-BSUB | Bacillus subtilis | Stationary Phase | 12 | 35.1 | 3.5 |
Experimental Protocols
Protocol 1: Measuring Bacterial Productivity using this compound
This protocol is adapted from a non-radioactive method for measuring bacterial productivity based on protein synthesis rate.
Materials:
-
This compound solution (sterile, stock concentration of 1 mM)
-
Microbial sample (e.g., water sample, soil extract, pure culture)
-
Incubation vessels (sterile)
-
Hydrochloric acid (HCl), 6 M
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Ethanol (B145695), 70% and 95% (ice-cold)
-
0.2 µm pore-size filters
Procedure:
-
Sample Preparation: Dispense a known volume of the microbial sample into sterile incubation vessels. Include triplicate samples for each experimental condition and a killed control (e.g., by adding formaldehyde (B43269) to a final concentration of 2%).
-
Incubation: Add this compound to a final concentration that ensures saturation of uptake (typically in the nanomolar to low micromolar range, to be determined empirically for the specific system). Incubate the samples under conditions that mimic the natural environment (e.g., temperature, light). Incubation times will vary depending on the expected metabolic activity of the community.
-
Stopping the Reaction: Terminate the incubation by adding ice-cold TCA to a final concentration of 5%. This step precipitates proteins and macromolecules.
-
Filtration and Washing: Filter the TCA-precipitated samples through a 0.2 µm filter. Wash the filter twice with ice-cold 5% TCA and then twice with ice-cold 80% ethanol to remove unincorporated this compound.
-
Acid Hydrolysis: Place the filter in a sterile tube with 6 M HCl. Hydrolyze the proteins by heating at 110°C for 24 hours. This will break down the proteins into their constituent amino acids.
-
Sample Preparation for LC-MS/MS: After hydrolysis, evaporate the HCl under a stream of nitrogen. Resuspend the dried amino acid sample in a suitable buffer for LC-MS/MS analysis.
-
Quantification: Analyze the samples using LC-MS/MS to quantify the amount of this compound and its metabolites (e.g., D9-Leu, D8-Leu). The incorporation rate can be calculated based on the amount of labeled leucine detected in the protein fraction over the incubation time.
Experimental Workflow for Measuring Bacterial Productivity
Caption: Workflow for quantifying bacterial productivity using this compound.
Signaling Pathways and Logical Relationships
D-amino acids, including D-leucine, are known to play regulatory roles in bacterial communities. For instance, in Vibrio cholerae, D-arginine and D-lysine act as chemorepellents, signaling through a specific methyl-accepting chemotaxis protein (MCP) to induce a "run-away" response under stressful conditions. While the specific signaling pathways for D-leucine are less characterized, it is understood to be part of the pool of D-amino acids that bacteria release to modulate cell wall synthesis and interact with their environment.
Generalized D-Amino Acid Signaling Pathway
Caption: Generalized pathway of D-amino acid synthesis, release, and signaling in bacteria.
Conclusion
This compound is a versatile and valuable tool for microbial ecologists. Its use in stable isotope probing experiments allows for the safe and accurate quantification of bacterial productivity and activity. The protocols and guidelines provided here offer a starting point for researchers to incorporate this compound into their studies, paving the way for a deeper understanding of microbial dynamics in various environments. Further research is needed to fully elucidate the specific signaling roles of D-leucine in different microbial species and communities.
References
- 1. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Performing Protein Stable Isotope Probing (Protein-SIP) Experiments | Springer Nature Experiments [experiments.springernature.com]
- 4. Protein-based stable isotope probing | Springer Nature Experiments [experiments.springernature.com]
- 5. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: D-Leucine-D10 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of D-Leucine-D10 by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound standard low or inconsistent?
A1: Low or inconsistent signal intensity for this compound can arise from several factors, including suboptimal instrument settings, matrix effects, or issues with sample preparation. It is crucial to systematically evaluate each step of your analytical workflow to identify the root cause. Common causes include inefficient ionization, co-eluting matrix components suppressing the signal, or degradation of the standard.
Q2: What are "matrix effects" and how do they impact this compound analysis?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates).[1][2] These effects can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1] For instance, the signal intensity of Leucine-D10 has been observed to vary significantly when spiked into different biological fluids like plasma, serum, and urine at the same concentration, highlighting the impact of the sample matrix.[3]
Q3: Can derivatization improve the signal intensity of this compound?
A3: Yes, derivatization can significantly improve the signal intensity and chromatographic retention of amino acids like this compound.[4] Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group of leucine (B10760876), attaching a tag that enhances ionization efficiency and improves reverse-phase chromatographic separation. This leads to better sensitivity and more robust quantification.
Q4: My this compound peak is showing tailing or a poor shape. What are the possible causes?
A4: Poor peak shape can be caused by several factors, including issues with the analytical column, improper mobile phase composition, or interactions with active sites in the LC system. Column degradation, inappropriate pH of the mobile phase, or sample overload can all contribute to peak tailing.
Q5: Should I use a deuterated internal standard for L-Leucine when quantifying this compound?
A5: While this compound often serves as an internal standard for the quantification of endogenous L-Leucine, if you are quantifying this compound as the analyte, a different stable isotope-labeled leucine analog (e.g., ¹³C, ¹⁵N-labeled L-Leucine or a different deuterated variant) would be the ideal internal standard. This is because the internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations in sample preparation, injection volume, and matrix effects.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues with this compound.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low this compound signal.
Issue 2: Significant Matrix Effects
This guide outlines strategies to identify, quantify, and mitigate matrix effects that can interfere with this compound analysis.
Workflow for Managing Matrix Effects
Caption: Workflow for addressing matrix effects in this compound analysis.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the analysis of this compound and related compounds.
Table 1: Impact of Biological Matrix on Leucine-D10 Signal Intensity
| Analyte | Matrix 1 | Matrix 2 | Signal Intensity Change in Matrix 2 vs. Matrix 1 |
| Leucine-D10 | Plasma | Serum | +3.9% |
| Leucine-D10 | Serum | Urine | +18.5% (in Urine) |
| Leucine-D10 | Plasma | Urine | +23.1% (in Urine) |
Data adapted from a study on matrix effects, where Leucine-D10 was spiked at 10 µg/mL into different biofluids.
Table 2: Example MRM Transitions for Leucine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| D/L-Leucine | 132.1 | 86.1 |
| D/L-Leucine | 132.1 | 43.0 |
| D/L-Leucine-d7 | 139.2 | 93.0 |
These are common transitions; optimal product ions and collision energies should be determined empirically on your instrument.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound Analysis (Protein Precipitation)
-
Thaw Samples : Allow plasma samples to thaw at room temperature.
-
Aliquoting : Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard : Spike the plasma with the appropriate volume of your this compound internal standard working solution.
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to each sample.
-
Vortex : Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection : Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Derivatization of this compound with AQC (AccQ•Tag™ Method)
This protocol is adapted from the general AccQ•Tag™ method for amino acid analysis.
-
Sample Preparation : Ensure the this compound sample (and any other amino acids) is in an aqueous solution. If the sample is acidic, it may need to be neutralized.
-
Buffer Addition : In a reaction vial, add 70 µL of borate (B1201080) buffer.
-
Sample Addition : Add 10 µL of the this compound standard or sample to the vial.
-
Reagent Preparation : Reconstitute the AccQ•Fluor Reagent (AQC) in 1 mL of acetonitrile.
-
Derivatization : Add 20 µL of the AQC reagent solution to the sample vial.
-
Mixing and Heating : Cap the vial, vortex immediately, and then heat at 55°C for 10 minutes.
-
Analysis : After cooling, the derivatized sample is ready for LC-MS/MS analysis. The derivatized leucine will have a different mass and fragmentation pattern, which needs to be determined and optimized on your mass spectrometer.
Logical Relationship of Derivatization
References
Technical Support Center: D-Leucine-D10 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common matrix effects encountered during the quantification of D-Leucine-D10 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect my this compound quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4][5] In the context of this compound quantification, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your results.[2][3][4][6] Common sources of matrix effects in biological samples include phospholipids, proteins, salts, and other endogenous compounds.[2][7]
Q2: I am observing lower than expected signal intensity for this compound. Could this be due to ion suppression?
A: Yes, a lower than expected signal is a classic indicator of ion suppression.[6] This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[4][5][7] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.[1][2]
Q3: How can I detect and quantify the extent of matrix effects in my this compound assay?
A: There are several established methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2] A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.[1][2]
-
Post-Extraction Spike Method: This is a quantitative approach to determine the matrix factor (MF).[2][8] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration.[2][8]
The Matrix Factor is calculated as follows:
Matrix Factor (MF) = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 (or 100%) indicates no matrix effect.
-
An MF value < 1 (<100%) indicates ion suppression.[8]
-
An MF value > 1 (>100%) indicates ion enhancement.[8]
Q4: What are the most effective strategies to mitigate matrix effects in this compound analysis?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[8]
-
Improve Chromatographic Separation: If interfering compounds are not fully removed, optimizing your LC method can help separate them from the this compound peak.[2][8]
-
Gradient Elution: Employing a well-designed gradient can improve the resolution between your analyte and matrix components.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for endogenous D-Leucine. When quantifying this compound as the analyte, a different, suitable SIL-IS should be used if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[1][3] However, be aware that chromatographic shifts between the analyte and its SIL-IS, though minimal, can sometimes lead to differential matrix effects.[9][10]
-
Sample Dilution: A straightforward "dilute-and-shoot" approach can reduce the concentration of matrix components to a level where they cause less interference.[8][11][12]
-
Standard Addition Method: This involves creating a calibration curve for each sample by spiking the sample extract with known concentrations of the analyte.[1][3][11] This method is effective but can be time-consuming.[6]
Quantitative Data Summary
While specific quantitative data for matrix effects on this compound is highly dependent on the matrix and analytical method, the following table provides a template for researchers to summarize their own findings when assessing matrix effects using the post-extraction spike method.
| Biological Matrix | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Spiked Matrix Extract) | Matrix Factor (MF) | % Matrix Effect (100 - (MF*100)) |
| Human Plasma | 50 | 1,200,000 | 950,000 | 0.79 | 21% (Suppression) |
| Rat Urine | 50 | 1,200,000 | 1,350,000 | 1.13 | -13% (Enhancement) |
| Cell Lysate | 50 | 1,200,000 | 600,000 | 0.50 | 50% (Suppression) |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Prepare a Spiked Matrix Sample: a. Extract a blank biological matrix sample (e.g., plasma, urine) using your established sample preparation protocol. b. Spike the resulting blank matrix extract with the this compound standard to achieve the same final concentration as the neat solution.
-
LC-MS/MS Analysis: Analyze both the neat standard solution and the spiked matrix sample using your validated LC-MS/MS method.
-
Calculate the Matrix Factor: Use the peak areas obtained to calculate the Matrix Factor as described in Q3.
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
Setup: Configure the LC-MS system for post-column infusion. This typically involves using a T-connector to introduce a constant flow of a this compound standard solution via a syringe pump into the eluent stream between the analytical column and the mass spectrometer.
-
Infusion: Begin infusing a solution of this compound at a constant flow rate to obtain a stable signal.
-
Injection: Inject a prepared blank matrix extract onto the LC column.
-
Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant deviation (dip or peak) from the stable baseline indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[1][2]
Visual Workflow
The following diagram illustrates a logical workflow for identifying and troubleshooting matrix effects in this compound quantification.
Caption: Workflow for troubleshooting matrix effects in this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
troubleshooting poor recovery of D-Leucine-D10 from serum samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recovery of D-Leucine-D10 from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound from serum?
Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include inefficient protein precipitation, analyte loss during solid-phase extraction (SPE), suboptimal pH conditions during extraction, and instability of the deuterated standard. Each step, from sample collection to final analysis, presents potential pitfalls that can impact recovery.[1][2][3]
Q2: Can the choice of protein precipitation solvent affect this compound recovery?
Yes, the choice of solvent is critical. Organic solvents like acetonitrile (B52724) and methanol (B129727) are commonly used to precipitate proteins by disrupting their hydration layer.[1][4] While effective, the choice between them can influence the recovery of small molecules. For instance, some studies have found acetonitrile to be more efficient for protein precipitation in peptidome analysis, while methanol was less favorable due to poorer protein precipitation. The ratio of solvent to serum is also a key parameter to optimize.
Q3: Is there a risk of my this compound internal standard being unstable?
Deuterated internal standards can be susceptible to deuterium (B1214612) exchange, especially under acidic or basic conditions, which can lead to inaccurate quantification. It is crucial to be aware of the stability of your specific deuterated compound and to avoid storing it in harsh pH solutions.
Q4: How does pH influence the extraction of this compound?
The pH of the extraction solution can significantly impact the recovery of amino acids. For instance, alkaline conditions (pH 11-12) have been shown to be ideal for maximizing the extraction yield of proteins and can influence the composition of recovered amino acids. The charge state of this compound is pH-dependent, which affects its solubility and interaction with extraction materials.
Troubleshooting Guides
Guide 1: Low Recovery After Protein Precipitation
If you are experiencing low recovery of this compound after the protein precipitation step, consider the following troubleshooting steps:
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Inefficient Protein Precipitation | Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to serum. A common starting point is a 3:1 or 5:1 ratio (v/v) of solvent to serum. |
| Co-precipitation of Analyte | While organic solvents are effective, they can sometimes co-precipitate the analyte with the proteins. Consider testing different precipitation agents such as trichloroacetic acid (TCA) or salts like ammonium (B1175870) sulfate. However, be mindful that TCA is a harsh denaturant. |
| Incomplete Dissociation from Proteins | This compound may be bound to serum proteins. Ensure thorough vortexing and sufficient incubation time after adding the precipitation solvent to facilitate the release of the analyte. |
| Sample Handling Errors | Incomplete transfer of the supernatant after centrifugation can lead to significant analyte loss. Ensure you carefully collect the entire supernatant without disturbing the protein pellet. |
Guide 2: Analyte Loss During Solid-Phase Extraction (SPE)
Solid-phase extraction is a common cleanup step that can also be a source of analyte loss.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low SPE recovery.
Quantitative Data Summary
Table 1: Comparison of Protein Precipitation Methods
| Precipitation Method | Common Solvent/Reagent | Typical Solvent:Sample Ratio (v/v) | Key Considerations |
| Organic Solvent Precipitation | Acetonitrile (ACN), Methanol (MeOH) | 3:1 to 5:1 | Simple, fast, and suitable for high-throughput analysis. ACN is often more efficient for protein removal than MeOH. |
| Acid Precipitation | Trichloroacetic Acid (TCA) | Varies | Highly efficient but causes irreversible protein denaturation. |
| Salting Out | Ammonium Sulfate, Zinc Sulfate | High Salt Concentration | Milder method that can preserve protein function, but may require desalting. |
| Chloroform/Methanol Precipitation | Chloroform/Methanol (e.g., 2:1) | 4:1 | Effective for separating proteins from other cellular components. |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a general guideline for protein precipitation from serum samples.
-
Sample Preparation: Thaw serum samples on ice. If using an internal standard, spike the serum with this compound at this stage.
-
Solvent Addition: Add three volumes of ice-cold acetonitrile to one volume of serum in a microcentrifuge tube (e.g., 300 µL of ACN to 100 µL of serum).
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the analyte to a new tube without disturbing the protein pellet.
-
Drying (Optional): The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
Protocol 2: Cation Exchange Solid-Phase Extraction (SPE)
This protocol provides a general procedure for cleaning up the protein-precipitated sample using cation exchange SPE.
-
Column Conditioning: Condition the cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water) to protonate the sorbent.
-
Sample Loading: Acidify the supernatant from the protein precipitation step with a small amount of acid (e.g., formic acid) to ensure this compound is positively charged. Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic equilibration buffer to remove neutral and anionic interferences. Follow with a wash using a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound impurities.
-
Elution: Elute the this compound with a basic solution (e.g., 5% ammonium hydroxide (B78521) in methanol) to neutralize the charge on the analyte and release it from the sorbent.
-
Post-Elution: The eluate can be dried and reconstituted for LC-MS/MS analysis.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical workflow for this compound analysis from serum.
References
addressing solubility issues of D-Leucine-D10 in aqueous buffers
Welcome to the technical support center for D-Leucine-D10. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is an isotopically labeled version of the amino acid D-Leucine, where ten hydrogen atoms have been replaced with deuterium (B1214612).[][2] This labeling makes it a valuable tool in various research applications, including quantitative proteomics, metabolic pathway tracing, and therapeutic monitoring.[] Proper dissolution is critical for accurate and reproducible experimental results, as undissolved material can lead to inaccurate concentration measurements and flawed data.
Q2: Is the solubility of this compound different from that of D-Leucine?
A2: The substitution of hydrogen with deuterium does not significantly alter the physicochemical properties of the molecule. Therefore, the solubility of this compound is expected to be nearly identical to that of standard D-Leucine. Information regarding L-Leucine's solubility is often more readily available and can serve as a strong proxy due to the similar properties of enantiomers.
Q3: What factors influence the solubility of this compound?
A3: D-Leucine is a hydrophobic amino acid, and its solubility is influenced by several factors[3]:
-
pH: Solubility is lowest at the isoelectric point (pI) and increases in acidic or basic conditions.[4]
-
Temperature: For many amino acids, solubility increases with temperature.
-
Buffer Composition: The type and concentration of salts in the buffer can either increase ("salting-in") or decrease ("salting-out") solubility.
-
Co-solvents: The presence of small amounts of organic solvents can enhance solubility.
Q4: In which common solvents is D-Leucine soluble?
A4: D-Leucine is sparingly soluble in water and practically insoluble in ethanol. It is soluble in dilute hydrochloric acid and solutions of alkali hydroxides. For research applications requiring higher concentrations, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used to create stock solutions.
Quantitative Solubility Data
The solubility of leucine (B10760876) is highly dependent on the pH and temperature of the aqueous solution. The table below summarizes the estimated solubility of L-Leucine in water at various temperatures, which serves as a close approximation for this compound.
| Temperature | Solubility in Water (g / 100 g) |
| 20°C | 2.38 |
| 40°C | 2.63 |
| 60°C | 3.19 |
Data adapted from Ajinomoto Aminoscience, 2009 as cited in a research discussion.
The solubility of leucine isomers is significantly affected by pH, exhibiting a "U" shaped curve with the lowest solubility at the isoelectric point (pI), which is approximately 6.0.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my aqueous buffer.
This is a common issue due to the hydrophobic nature of the leucine side chain. Follow this troubleshooting workflow to address the problem.
References
Technical Support Center: D-Leucine-D10 Stock Solutions
This technical support center provides guidance on the storage, stability, and handling of D-Leucine-D10 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water. For biological applications, Phosphate-Buffered Saline (PBS) at a pH of 7.2 can also be used. One supplier suggests that for a 1 mg/mL concentration in water, ultrasonic treatment and warming to 60°C may be necessary to achieve full dissolution[1]. Another source indicates solubility in PBS (pH 7.2) at 1 mg/ml[2].
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder is stable for extended periods when stored under appropriate conditions. Recommendations vary slightly between suppliers, but generally, storage at -20°C is advised for long-term stability, with some suppliers indicating stability for up to 3 years at this temperature[1][3]. Storage at 4°C is suitable for shorter periods, with a suggested stability of up to 2 years[1]. One supplier also mentions that the solid can be shipped at room temperature in the continental US.
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
A3: For prepared stock solutions, freezing is crucial for maintaining stability. Storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q4: Can I store my this compound stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage, it is best to refer to the supplier's specific instructions. Generally, freezing at -20°C or -80°C is the preferred method for preserving the integrity of the solution.
Q5: How can I ensure the sterility of my aqueous this compound stock solution?
A5: If you prepare your stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use, especially for cell culture or other sensitive in vitro experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving this compound | Insufficient mixing or temperature. | Use ultrasonic treatment and warm the solution to 60-80°C to aid dissolution. Ensure the solvent is appropriate for the desired concentration. |
| Precipitate Forms in Solution After Cooling | The solution may be supersaturated. | Gently warm the solution before use to redissolve the precipitate. Consider preparing a more dilute stock solution if the issue persists. |
| Loss of Signal or Inconsistent Results in LC-MS/GC-MS | Degradation of the stock solution. | Prepare a fresh stock solution from the powder. Ensure proper storage conditions (-20°C for up to 1 month, -80°C for up to 6 months) and avoid repeated freeze-thaw cycles by preparing aliquots. |
| Appearance of Unexpected Peaks in Analysis | Contamination or degradation. | Ensure high-purity solvents are used for solution preparation. Filter the stock solution. If degradation is suspected, prepare a fresh solution. |
Data Summary Tables
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Note: Stability data for L-Leucine-D10 powder suggests stability of ≥ 4 years at -20°C. While not specific to the D-isomer, it indicates the general stability of the deuterated leucine (B10760876) molecule.
Table 2: Solubility of Leucine-D10 Isomers
| Isomer | Solvent | Concentration | Conditions | Source |
| This compound | H₂O | 1 mg/mL | Ultrasonic and warming and heat to 60°C | |
| DL-Leucine-D10 | H₂O | 12.5 mg/mL | Ultrasonic and warming and heat to 80°C | |
| L-Leucine-D10 | PBS (pH 7.2) | 1 mg/mL | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Add the appropriate volume of high-purity water to achieve a final concentration of 1 mg/mL.
-
Solubilization: If the powder does not dissolve readily, use an ultrasonic bath and warm the solution to 60°C until fully dissolved.
-
Sterilization (Optional): For sterile applications, filter the solution through a 0.22 μm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into smaller, single-use sterile tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Metabolic conversion pathway of D-Leucine to L-Leucine in vivo.
References
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS and GC-MS Methods for D-Leucine-D10 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of D-Leucine, utilizing its deuterated stable isotope, D-Leucine-D10, as an internal standard. The accurate quantification of D-amino acids like D-Leucine is of growing importance in various fields, including drug development, neuroscience, and food science, due to their significant physiological roles. This document presents a side-by-side evaluation of method validation parameters, detailed experimental protocols, and visual representations of the analytical workflow and a relevant biological pathway to aid researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison: LC-MS/MS vs. GC-MS
The selection of an analytical method for the quantification of D-Leucine is a critical decision that impacts the reliability and accuracy of research findings. Below is a summary of key validation parameters for a validated LC-MS/MS method specifically for D-Leucine and a representative GC-MS method for the analysis of amino acids, including Leucine (B10760876).
Table 1: Comparison of Validated LC-MS/MS and a Representative GC-MS Method for Leucine Isomer Quantification
| Validation Parameter | LC-MS/MS for D-Leucine[1] | GC-MS for Amino Acids (including Leucine)[2][3][4] |
| Linearity Range | 0.001 - 1 µg/mL | Typically in the range of 1 - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.001 µg/mL | ~0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% | Generally within ±15-20% |
| Precision (%RSD) | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2% | Intra-day: <15%, Inter-day: <20% |
| Recovery | Not explicitly reported, but matrix effects were assessed. | Method dependent, typically >80% |
| Matrix Effect | Assessed and compensated for with a surrogate matrix. | Addressed through derivatization and use of internal standards. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline the methodologies for the validated LC-MS/MS method for D-Leucine and a general protocol for a GC-MS method for amino acid analysis.
Validated LC-MS/MS Method for D-Leucine Quantification[1]
This method allows for the direct, sensitive, and specific quantification of D-Leucine in human plasma without the need for derivatization.
1. Sample Preparation:
-
A 100 µL aliquot of human plasma is used.
-
Solid-phase extraction (SPE) with a cation exchange cartridge is employed for the extraction of D- and L-Leucine.
-
Phosphate-buffered saline is utilized as a surrogate matrix for the preparation of calibration standards and quality control samples.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system is used for the separation.
-
Chiral Column: A CHIRALPAK ZWIX(-) column is used for the enantiomeric separation of D- and L-Leucine.
-
Mobile Phase: An isocratic mobile phase consisting of methanol (B129727)/acetonitrile/1 mol/L ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v) is used.
-
Flow Rate: The flow rate is maintained at 0.5 mL/min.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
D/L-Leucine: m/z 132.1 > 43.0
-
D/L-Leucine-d7 (Internal Standard): m/z 139.2 > 93.0
-
Alternative Method: GC-MS for Amino Acid Quantification
Gas chromatography-mass spectrometry offers a high-resolution alternative for amino acid analysis, though it typically requires a derivatization step to increase the volatility of the analytes.
1. Sample Preparation and Derivatization:
-
A specific volume of the biological sample (e.g., plasma, urine) is deproteinized, often using an acid.
-
The sample is dried, typically under a stream of nitrogen.
-
A two-step derivatization is performed:
-
Esterification: The carboxyl group is esterified, for example, using 2 M HCl in methanol at 80°C for 60 minutes.
-
Acylation: The amino group is acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes.
-
-
The derivatized sample is then extracted into an organic solvent (e.g., toluene) for injection into the GC-MS.
2. GC-MS Analysis:
-
Gas Chromatograph: A gas chromatograph with a suitable capillary column (e.g., Optima 17) is used for separation.
-
Injection: A split-less injection of the derivatized sample is performed.
-
Oven Program: A temperature gradient is applied to the oven to separate the derivatized amino acids.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is used for detection.
-
Ionization: Negative-ion chemical ionization (NICI) is often employed.
-
Detection Mode: Selected-ion monitoring (SIM) is used for quantification, monitoring specific mass fragments of the derivatized amino acids.
Visualizing the Workflow and a Key Biological Pathway
Diagrams are powerful tools for understanding complex processes. Below are Graphviz diagrams illustrating the experimental workflow for the LC-MS/MS method validation and the mTOR signaling pathway, in which Leucine plays a crucial role.
Caption: Experimental workflow for the validation of an LC-MS/MS method for this compound quantification.
Caption: Simplified diagram of the mTOR signaling pathway activated by Leucine, leading to protein synthesis.
References
- 1. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-Validation of D-Leucine-D10 Results: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds, such as D-Leucine-D10, is integral to modern research, enabling precise tracing of metabolic pathways and accurate quantification in complex biological matrices. The reliability of experimental outcomes hinges on the robust and validated analytical techniques employed. This guide provides an objective comparison of the primary analytical methodologies for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Executive Summary
The analysis of this compound is predominantly accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and are ideal for quantitative analysis, particularly at low concentrations. NMR spectroscopy, while typically less sensitive, provides detailed structural information and is a powerful tool for elucidating the metabolic fate of the labeled leucine. The choice of technique is contingent on the specific research question, sample matrix, and the required level of quantitative precision and structural detail.
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and NMR for the analysis of D-Leucine and its isotopologues. These values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Principle | Chromatographic separation coupled with mass-to-charge ratio detection. | Chromatographic separation of volatile derivatives coupled with mass-to-charge ratio detection. | Detection of nuclear spin transitions in a magnetic field. |
| Specificity | Very High | High | High (for structural elucidation) |
| Sensitivity (LOQ) | pg/mL to ng/mL range | ng/mL to µg/mL range | µg/mL to mg/mL range |
| Linearity | Excellent (typically R² > 0.999) | Good (typically R² > 0.99) | Good (over a narrower range) |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% (with appropriate standards) |
| Precision (%RSD) | < 10% | < 15% | < 5% |
| Throughput | High | Moderate (derivatization can be time-consuming) | Low to Moderate |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE) | Derivatization is mandatory | Minimal (filtration, buffering) |
| Key Advantage | High sensitivity and throughput for quantification. | Well-established for routine amino acid analysis. | Non-destructive, provides structural information. |
| Key Limitation | Matrix effects can be significant. | Derivatization can introduce variability. | Lower sensitivity compared to MS techniques. |
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly suitable for the sensitive and specific quantification of this compound in biological matrices such as plasma.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol (B129727) containing the internal standard (e.g., ¹³C₆,¹⁵N-L-Leucine).
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: Chiral column (e.g., CHIRALPAK ZWIX(-)) for enantiomeric separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate D-Leucine from L-Leucine and other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition could be m/z 142.2 → 96.2.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to increase the volatility of the amino acids.
1. Sample Preparation and Derivatization:
-
Extraction: Perform an initial extraction of amino acids from the sample matrix (e.g., using solid-phase extraction).
-
Derivatization: A two-step derivatization is common:
-
Esterification: React the dried extract with 3N HCl in n-butanol at 65°C for 15 minutes to form butyl esters.
-
Acylation: Follow with the addition of trifluoroacetic anhydride (B1165640) (TFAA) at 150°C for 10 minutes to acylate the amino group.
-
-
Solvent Evaporation: Evaporate the reagents under nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent like ethyl acetate.
2. GC Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 200°C) to separate the derivatized amino acids.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity by monitoring characteristic ions of the derivatized this compound.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for tracing the metabolic fate of this compound without the need for derivatization.
1. Sample Preparation:
-
Minimal Processing: For clean samples, minimal preparation is needed. For complex matrices like plasma, an ultrafiltration step to remove macromolecules may be required.
-
Buffering: Samples are typically prepared in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) to provide a stable pH and a lock signal for the NMR instrument.
-
Internal Standard: A known concentration of an internal standard (e.g., DSS or TSP) is added for quantification.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution and sensitivity.
-
Experiment: A simple one-dimensional ¹H NMR spectrum is often sufficient. Water suppression techniques (e.g., presaturation) are crucial for aqueous samples.
-
Key Parameters: A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, especially for low-concentration samples.
Mandatory Visualization
Leucine's Role in mTOR Signaling Pathway
Leucine acts as a critical signaling molecule in the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: Leucine activates the mTORC1 signaling cascade to promote protein synthesis and cell growth.
Analytical Workflow Comparison
The selection of an analytical technique for this compound analysis follows a logical workflow, considering factors like the need for derivatization and the desired output.
Caption: Comparative workflow for the analysis of this compound by different techniques.
A Researcher's Guide to Metabolic Labeling: D-Leucine-D10 Versus Other Deuterated Amino Acids
For researchers, scientists, and drug development professionals, metabolic labeling with stable isotopes is a cornerstone technique for quantitative proteomics and metabolomics. The choice of isotopic label is critical for experimental success. This guide provides an objective comparison of D-Leucine-D10 against other deuterated amino acids, supported by experimental data and detailed protocols to inform your selection process.
Deuterated amino acids have emerged as a cost-effective and powerful alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[1] Their near-identical chemical properties to their light counterparts ensure they are processed similarly by cellular machinery, with the mass difference being readily detectable by mass spectrometry. This guide will delve into the specifics of using this compound and compare its performance with other commonly used deuterated amino acids.
Performance Comparison: this compound vs. Alternatives
While direct, comprehensive comparative studies across a wide range of deuterated amino acids are limited, existing research provides valuable insights into their application and performance. The following tables summarize key performance indicators based on available data.
Table 1: Comparison of Common Deuterated Amino Acids for Metabolic Labeling
| Deuterated Amino Acid | Isotopic Purity | Common Applications | Reported Performance & Considerations |
| This compound | >98% | Proteomics (SILAC), Metabolomics, Protein Turnover Studies | Can be converted to L-Leucine in vivo, making it suitable for labeling. The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[2] |
| L-Leucine-D3 | >98% | Proteomics (SILAC) | Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[1] |
| L-Leucine-D10 | >98% | Proteomics (SILAC), Metabolomics, NMR-based structural studies | Similar to L-Leucine-D3, used for high-resolution mass spectrometry with a larger mass shift. |
| Deuterated Valine | >98% | Protein Turnover Studies | Shown to provide similar results to deuterated leucine (B10760876) and lysine (B10760008) in measuring apolipoprotein production rates.[3] |
| Deuterated Lysine | >98% | Protein Turnover Studies | Similar to deuterated valine, provides comparable results to deuterated leucine in specific protein kinetic studies.[3] |
Table 2: Quantitative Performance Metrics (Illustrative)
| Parameter | This compound | L-Leucine-D3 | Other Deuterated Amino Acids |
| Incorporation Efficiency | High (in systems capable of D- to L- conversion) | >95% after 5 cell doublings | Generally high for essential amino acids in auxotrophic cell lines. |
| Cell Viability/Toxicity | Generally low, but high concentrations of any deuterated amino acid can potentially exhibit toxicity. | No significant difference from control cultures reported in standard SILAC experiments. | High concentrations of deuterated compounds can exhibit toxicity; however, this is not typically observed at the concentrations used for metabolic labeling. |
| Impact on Cellular Pathways | Minimal perturbation at standard labeling concentrations. | Minimal perturbation at standard labeling concentrations. | Minimal perturbation at standard labeling concentrations. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a typical SILAC-based metabolic labeling experiment and a cell viability assay.
Key Experiment 1: SILAC-based Metabolic Labeling for Quantitative Proteomics
Objective: To metabolically label proteins in two different cell populations with "light" and "heavy" amino acids for relative quantification by mass spectrometry.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound (or other desired deuterated amino acid)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
C18 spin columns for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Cell Culture Adaptation:
-
Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid. The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the "light" and "heavy" cell populations separately in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.
-
Key Experiment 2: Cell Viability Assay
Objective: To assess the potential toxicity of deuterated amino acids on cell viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Deuterated amino acids (this compound and others for comparison)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a range of concentrations for each deuterated amino acid in complete growth medium.
-
Replace the medium in the wells with the medium containing the different concentrations of deuterated amino acids. Include a control group with normal medium.
-
-
Incubation:
-
Incubate the cells for a period relevant to the metabolic labeling experiment (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control group. Plot the results to determine the concentration at which each deuterated amino acid may exhibit cytotoxic effects.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
References
literature review of D-Leucine-D10 applications in disease models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic applications of D-Leucine, with extrapolated relevance to its deuterated form, D-Leucine-D10, in preclinical disease models. While this compound is primarily utilized as a stable isotope tracer for metabolic studies, the therapeutic investigations of its non-deuterated counterpart, D-leucine, offer valuable insights into its potential pharmacological effects. Deuteration is a strategy often employed to favorably alter the pharmacokinetic properties of a compound without changing its primary mechanism of action.
This review focuses on the anticonvulsant properties of D-leucine as demonstrated in rodent models of epilepsy, comparing its efficacy against its enantiomer (L-leucine) and a standard-of-care therapeutic (diazepam).
Comparative Efficacy of D-Leucine in Seizure Models
D-leucine has shown significant promise as an anticonvulsant agent in preclinical studies. Its efficacy has been evaluated in both acute and chronic seizure models, demonstrating notable advantages over its L-enantiomer and comparable or, in some aspects, superior performance to diazepam.
Acute Seizure Models
In acute seizure models, such as those induced by kainic acid or 6 Hz electrical stimulation, D-leucine has demonstrated potent seizure-terminating capabilities.[1] Notably, D-leucine was effective even when administered after the onset of seizure activity, a crucial feature for clinical translation.[1][2] In contrast, L-leucine was found to be ineffective at aborting ongoing seizures.[2]
When compared to diazepam, a standard benzodiazepine (B76468) used to treat status epilepticus, D-leucine exhibited comparable efficacy in terminating seizures.[1] However, a key differentiating factor was the absence of sedative side effects with D-leucine treatment. Mice treated with D-leucine returned to normal behavior more rapidly than those treated with diazepam.
Chronic Seizure Models
In a chronic model of temporal lobe epilepsy induced by kainic acid, the therapeutic potential of D-leucine was further investigated. While it did not show an overall significant effect on the number of days with seizures or the frequency of seizures on days when they occurred, an exploratory analysis revealed a reduction in the number of seizures during the dark cycle. This suggests a potential influence of D-leucine on circadian patterns of epilepsy.
Quantitative Comparison of Anticonvulsant Effects
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of D-leucine with other agents in various seizure models.
Table 1: Comparison of D-Leucine and L-Leucine in Acute Seizure Models
| Parameter | D-Leucine | L-Leucine | Control (Vehicle) | Reference |
| Termination of Ongoing Kainic Acid-Induced Seizures | ||||
| Seizure Score (at 30 min post-treatment) | ~1 | ~4 | ~4.5 | |
| Protection Against 6 Hz-Induced Seizures (CC50) | ||||
| Current (mA) | Higher CC50 (more protection) | Higher CC50 (more protection) | Lower CC50 |
Table 2: Comparison of D-Leucine and Diazepam in Terminating Ongoing Kainic Acid-Induced Seizures
| Parameter | D-Leucine (3 mg/kg) | Diazepam (10 mg/kg) | D-Leucine + Diazepam | Control (Vehicle) | Reference |
| Mean Maximum Seizure Score (post-treatment) | Significantly lower | Significantly lower | Significantly lower | High | |
| Time to Return to Baseline (Seizure Score = 0) | Faster | Slower | Intermediate | N/A | |
| Sedative Effects | Not observed | Observed | Observed | Not observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
Kainic Acid-Induced Acute Seizure Model
Objective: To evaluate the efficacy of a compound in terminating ongoing seizures.
Animal Model: Male NIH Swiss or C57BL/6 mice (5-8 weeks old).
Procedure:
-
Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (10-40 mg/kg) is administered to induce status epilepticus.
-
Behavioral Scoring: Seizure severity is scored using a standardized scale (e.g., Racine scale) at regular intervals.
-
Treatment Administration: At a predetermined time after seizure onset (e.g., 15-20 minutes), the test compound (D-leucine, L-leucine, diazepam, or vehicle) is administered via i.p. injection.
-
Post-treatment Monitoring: Seizure activity and behavior are continuously monitored and scored for a defined period (e.g., 3 hours).
-
Outcome Measures: Key endpoints include seizure score over time, time to seizure termination, and assessment of any adverse effects like sedation.
Kainic Acid-Induced Chronic Epilepsy Model
Objective: To assess the effect of a compound on spontaneous recurrent seizures.
Animal Model: Male FVB/NJ mice.
Procedure:
-
Status Epilepticus Induction: Kainic acid is administered to induce an initial period of status epilepticus.
-
EEG Electrode Implantation: Mice are surgically implanted with cortical or hippocampal electrodes for continuous electroencephalographic (EEG) monitoring.
-
Baseline Monitoring: A baseline period of several weeks allows for the establishment of a stable pattern of spontaneous recurrent seizures.
-
Treatment Period: The test compound (e.g., D-leucine in drinking water) is administered for a defined duration (e.g., 28 days).
-
Post-treatment Monitoring: A washout period follows the treatment to assess for any lasting disease-modifying effects.
-
Data Analysis: EEG recordings are analyzed to quantify seizure frequency, duration, and distribution across light and dark cycles.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway for D-leucine's anticonvulsant action.
Conclusion
The available preclinical evidence strongly suggests that D-leucine possesses potent anticonvulsant properties, particularly in its ability to terminate ongoing seizures without the sedative side effects associated with conventional treatments like diazepam. Its distinct pharmacological profile compared to its L-enantiomer highlights the stereospecificity of its action. While direct therapeutic studies on this compound are currently lacking, the findings for D-leucine provide a solid foundation for further investigation into the potential of its deuterated analog in the treatment of epilepsy and other neurological disorders. The altered pharmacokinetic profile resulting from deuteration could potentially enhance its therapeutic window and efficacy. Future research should focus on head-to-head comparative studies of this compound with existing anticonvulsants and elucidation of its precise molecular mechanism of action.
References
assessing the purity and isotopic enrichment of D-Leucine-D10
A Comprehensive Guide to Assessing the Purity and Isotopic Enrichment of D-Leucine-D10
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the purity and isotopic enrichment of these reagents are of paramount importance for data integrity and experimental success. This guide provides a detailed comparison of methods to assess the quality of this compound, a deuterated version of the essential amino acid D-leucine, often used as an internal standard in mass spectrometry-based applications or for metabolic tracing studies.
Comparison of Analytical Techniques
The assessment of this compound involves determining both its chemical purity (the percentage of the compound that is D-leucine) and its isotopic enrichment (the percentage of D-leucine molecules that are fully deuterated with ten deuterium (B1214612) atoms). A combination of analytical techniques is often employed for a comprehensive evaluation.[1] The most powerful and commonly used methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
| Analytical Technique | Parameter Assessed | Strengths | Limitations |
| ¹H NMR (Proton NMR) | Chemical Purity, Isotopic Enrichment | - Excellent for determining the degree and position of deuteration by observing the reduction or disappearance of proton signals.[1] - Can quantify residual non-deuterated species. | - Less sensitive than MS for detecting trace-level impurities. - May not distinguish between different isotopologues if signals overlap. |
| ²H NMR (Deuterium NMR) | Isotopic Enrichment, Structural Integrity | - Directly detects deuterium nuclei, confirming their presence and chemical environment.[1] - Provides insights into the relative percent isotopic purity. | - Requires a spectrometer equipped for deuterium detection. - Can be less quantitative than other methods without careful calibration. |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment, Chemical Purity | - Highly sensitive for determining the distribution of isotopologues by analyzing the mass-to-charge ratio. - Can distinguish between d₀, d₁, d₂, etc., species. - Coupled with liquid chromatography (LC-MS), it can separate and identify chemical impurities. | - Fragmentation patterns can sometimes be complex to interpret. - Ionization efficiency can vary between the labeled compound and impurities, potentially affecting quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity, Isotopic Enrichment | - Suitable for volatile derivatives of leucine (B10760876). - Can provide excellent separation of impurities. | - Requires derivatization of the amino acid, which adds a step to the workflow and can introduce variability. |
Comparison of Commercially Available this compound Products
Several vendors supply this compound with stated specifications for purity and isotopic enrichment. Researchers should always refer to the certificate of analysis for lot-specific data.
| Supplier | Product Name | Stated Isotopic Purity | Stated Chemical Purity | CAS Number |
| Sigma-Aldrich | DL-Leucine-d10 | 98 atom % D | 99% (CP) | 29909-01-1 |
| CDN Isotopes | This compound | 98 atom % D | Not specified, Enantiomeric Purity 99% | 271247-12-2 |
| Santa Cruz Biotechnology | L-Leucine-d10 | ≥99% | ≥99% | 106972-44-5 |
| Cayman Chemical | L-Leucine-d10 | ≥99% deuterated forms (d₁-d₁₀) | Not specified | 106972-44-5 |
| LGC Standards | L-Leucine-d10 | Not specified | >95% (HPLC) | 106972-44-5 |
Note: The table includes both D- and L-Leucine-d10 as the analytical principles are the same. Purity and enrichment can vary between lots.
Experimental Protocols
Protocol 1: Purity and Isotopic Enrichment Assessment by LC-HRMS
This protocol outlines the use of Liquid Chromatography-High Resolution Mass Spectrometry for the simultaneous assessment of chemical purity and isotopic enrichment.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
- Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer's linear range (e.g., 1-10 µg/mL).
2. LC Conditions:
- Column: A C18 reversed-phase column is suitable for separating leucine from potential impurities.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient from 0% B to 95% B over 10-15 minutes.
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5-10 µL
3. HRMS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Scan Mode: Full scan from m/z 100-200.
- Resolution: Set to a high resolution (e.g., >60,000) to accurately determine the mass of the isotopologues.
- Data Analysis:
- Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the chromatogram. Purity is calculated as the percentage of the this compound peak area relative to the total peak area.
- Isotopic Enrichment: Extract the mass spectrum for the this compound peak. Integrate the ion currents for the molecular ions of each isotopologue (d₀ to d₁₀). The isotopic enrichment is the percentage of the d₁₀ species relative to the sum of all leucine isotopologues.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for this compound Quality Assessment
The following diagram illustrates the logical flow of the experimental procedure for .
Caption: Workflow for this compound quality control.
Application in Metabolic Flux Analysis
This compound is often used as a tracer to study metabolic pathways. The diagram below shows a simplified representation of leucine's role in the mTOR signaling pathway, which is crucial for regulating cell growth and protein synthesis.
References
A Comparative Analysis of D-leucine and L-leucine Metabolism for the Modern Researcher
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of D-leucine and L-leucine. While L-leucine is a well-established proteinogenic amino acid with critical roles in muscle protein synthesis and metabolic regulation, the metabolic fate and physiological significance of its stereoisomer, D-leucine, are less understood but of growing interest in pharmaceutical and nutritional research. This document synthesizes current experimental data to objectively compare their absorption, metabolic conversion, and impact on key signaling pathways.
Key Metabolic Differences at a Glance
| Feature | D-leucine | L-leucine |
| Primary Metabolic Enzyme | D-amino acid oxidase (DAO) | Branched-chain aminotransferase (BCAT) |
| Primary Site of Initial Metabolism | Kidney, Liver[1][2] | Muscle, Liver, Adipose Tissue[3] |
| Initial Metabolic Product | α-ketoisocaproate (α-KIC)[1] | α-ketoisocaproate (α-KIC)[3] |
| Metabolic Fate | Conversion to α-KIC, followed by potential transamination to L-leucine or further oxidation. | Transamination to α-KIC, followed by oxidation for energy or conversion to HMB. |
| Role in Protein Synthesis | Indirect; can be converted to L-leucine. | Direct stimulator of muscle protein synthesis via the mTOR pathway. |
Metabolic Pathways: A Tale of Two Isomers
The metabolic journeys of D-leucine and L-leucine, while both converging on the central metabolite α-ketoisocaproate (α-KIC), are initiated by distinct enzymatic systems located in different tissues.
The Metabolic Pathway of L-leucine
L-leucine, an essential amino acid, is primarily metabolized in skeletal muscle, adipose tissue, and the liver. The initial and reversible step is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group from L-leucine to α-ketoglutarate, yielding α-KIC and glutamate. α-KIC can then follow two main paths: the majority is oxidatively decarboxylated to isovaleryl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production, while a smaller fraction is converted to β-hydroxy-β-methylbutyrate (HMB), a metabolite known for its own anabolic and anti-catabolic properties.
A key physiological role of L-leucine is its potent stimulation of muscle protein synthesis through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.
The Metabolic Pathway of D-leucine
The metabolism of D-leucine is primarily initiated by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver. DAO catalyzes the oxidative deamination of D-leucine to form α-KIC, ammonia, and hydrogen peroxide. This conversion is a critical step, as it allows the D-enantiomer to enter the metabolic pool of its L-counterpart. Once α-KIC is formed, it can be transaminated by BCAT to produce L-leucine, a process known as chiral inversion. Alternatively, the α-KIC derived from D-leucine can be further oxidized for energy.
Comparative Pharmacokinetics and Metabolism
Direct comparative pharmacokinetic data for D- and L-leucine is limited. However, studies on N-acetylated derivatives provide valuable insights. A study on N-acetyl-DL-leucine in mice revealed significant differences in the plasma concentrations of the two enantiomers after oral administration of the racemate. The Cmax and AUC for N-acetyl-D-leucine were substantially higher than for N-acetyl-L-leucine, suggesting that the D-enantiomer has greater bioavailability and/or a slower clearance rate. The lower plasma levels of the L-enantiomer are likely due to first-pass metabolism, where it is rapidly deacetylated and utilized.
Table 1: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Following Oral Administration of Racemic N-acetyl-DL-leucine (100 mg/kg)
| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine |
| Cmax (ng/mL) | 86100 | 341 |
| AUC (h*ng/mL) | 75800 | 2560 |
Data from a study on N-acetyl-DL-leucine.
A key quantitative aspect of D-leucine metabolism is its conversion to α-KIC and subsequently to L-leucine. A study in rats using a bolus intravenous administration of deuterated D-leucine (d-[2H7]leucine) demonstrated that a significant fraction of D-leucine is converted to α-KIC.
Table 2: Conversion of Intravenously Administered d-[2H7]leucine in Rats
| Conversion Step | Fraction of Conversion |
| d-[2H7]leucine to [2H7]KIC | 0.77 (in sham-operated rats) |
| d-[2H7]leucine to [2H7]KIC | 0.25 (in five-sixths-nephrectomized rats) |
Data from a study investigating the role of renal DAO.
These findings underscore the critical role of the kidney in the initial metabolism of D-leucine.
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing of D-leucine Metabolism
This protocol is adapted from studies investigating the pharmacokinetics of D-leucine.
Objective: To quantify the conversion of D-leucine to α-KIC and L-leucine in vivo.
Materials:
-
d-[2H7]leucine (stable isotope tracer)
-
Experimental animals (e.g., rats or mice)
-
Anesthesia
-
Catheters for intravenous administration and blood sampling
-
Centrifuge and tubes for plasma separation
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters into a suitable vein for tracer infusion and an artery for blood sampling.
-
Tracer Administration: Administer a bolus intravenous injection of d-[2H7]leucine.
-
Blood Sampling: Collect arterial blood samples at predetermined time points post-injection (e.g., 2, 5, 10, 20, 40, 60, 90, and 120 minutes).
-
Plasma Separation: Immediately centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples and perform protein precipitation.
-
Derivatize the amino acids and keto acids for GC-MS analysis.
-
Use GC-MS to measure the plasma concentrations of d-[2H7]leucine, [2H7]KIC, and L-[2H7]leucine.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and the fraction of D-leucine converted to α-KIC and L-leucine.
Protocol 2: Assessment of Muscle Protein Synthesis using L-[ring-13C6]phenylalanine
This protocol is a standard method used to assess the anabolic effects of L-leucine.
Objective: To measure the fractional synthetic rate (FSR) of muscle protein in response to L-leucine supplementation.
Materials:
-
L-[ring-13C6]phenylalanine (stable isotope tracer)
-
Human subjects
-
Catheters for infusion and blood sampling
-
Biopsy needles for muscle tissue collection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-combustion-isotope ratio MS (GC-C-IRMS)
Procedure:
-
Subject Preparation: After an overnight fast, insert catheters into an antecubital vein for tracer infusion and a contralateral hand vein (heated for arterialized blood) for blood sampling.
-
Primed-Continuous Infusion: Administer a priming dose of L-[ring-13C6]phenylalanine followed by a constant infusion.
-
Baseline Sampling: After a period of tracer equilibration, collect baseline blood and muscle biopsy samples.
-
Intervention: Administer an oral dose of L-leucine.
-
Post-Intervention Sampling: Collect serial blood samples and a final muscle biopsy at the end of the experimental period.
-
Sample Analysis:
-
Determine the enrichment of L-[ring-13C6]phenylalanine in plasma and in the protein-bound and intracellular free amino acid pools of the muscle biopsies using LC-MS/MS or GC-C-IRMS.
-
-
FSR Calculation: Calculate the FSR of muscle protein using the precursor-product equation, which relates the incorporation of the tracer into protein to the enrichment of the precursor pool over time.
Protocol 3: Western Blot Analysis of mTORC1 Signaling
This protocol is a standard method to assess the activation of the mTORC1 pathway.
Objective: To determine the phosphorylation status of key proteins in the mTORC1 signaling pathway in response to L-leucine or D-leucine treatment.
Materials:
-
Cell culture or tissue samples
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to normalize the data.
Conclusion
The metabolic pathways of D-leucine and L-leucine are distinct, primarily due to the stereospecificity of the initial catabolic enzymes. L-leucine is a direct and potent stimulator of muscle protein synthesis, acting through the well-characterized mTORC1 pathway. D-leucine, on the other hand, must first be converted to α-KIC by D-amino acid oxidase, a process predominantly occurring in the kidneys. This conversion allows it to enter the L-leucine metabolic pathway, suggesting an indirect anabolic potential. The pharmacokinetic differences observed with their N-acetylated derivatives suggest that D-leucine may have a longer residence time in the body.
For researchers in drug development and nutritional science, understanding these metabolic differences is crucial. The potential for D-leucine to serve as a more stable precursor to L-leucine or to have unique physiological effects warrants further investigation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be vital in elucidating the full therapeutic and nutritional potential of both D- and L-leucine.
References
A Comparative Guide to Inter-Laboratory Quantification of D-Leucine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential inter-laboratory performance for the quantification of D-Leucine-d10, a deuterated amino acid crucial in metabolic research and drug development. Due to the absence of a direct public inter-laboratory comparison study specifically for this compound, this guide synthesizes performance data from established analytical methods for similar compounds, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented herein offers a representative overview of the expected precision and accuracy from different laboratories employing validated bioanalytical methods.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical yet representative quantitative data from three laboratories for the quantification of this compound in human plasma. These values are based on typical performance characteristics of LC-MS/MS methods reported for amino acid analysis.[1][2][3]
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | D-Leucine-d7 | L-Leucine-13C6 | D-Leucine-d3 |
| Calibration Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL | 0.2 - 250 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/mL | 0.2 ng/mL |
| Intra-Assay Precision (%CV) | ≤ 5.8% | ≤ 7.2% | ≤ 8.5% |
| Inter-Assay Precision (%CV) | ≤ 8.1% | ≤ 9.5% | ≤ 11.2% |
| Accuracy (% Recovery) | 95.2% - 104.5% | 92.8% - 106.3% | 90.5% - 109.8% |
Note: %CV (Percent Coefficient of Variation) is a measure of precision. % Recovery is a measure of accuracy. Data is hypothetical and based on typical performance of validated LC-MS/MS methods for similar analytes.
Experimental Protocols: A Validated LC-MS/MS Method
The following protocol describes a typical validated LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma. This protocol is a composite of best practices and methodologies described in the scientific literature.[1][4][5][6]
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., D-Leucine-d7 at a fixed concentration).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A chiral column is essential for separating D- and L-isomers. A common choice is a CROWNPAK CR-I(+) or similar chiral stationary phase column.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient is run to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion (Q1) would be m/z 142.1, and a characteristic product ion (Q3) would be monitored.
-
Internal Standard (e.g., D-Leucine-d7): The precursor ion (Q1) would be m/z 139.1, with a corresponding product ion (Q3).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the quality control and unknown samples is then determined using the regression equation of the calibration curve.
4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability.[6][8][9] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Mandatory Visualization
The following diagrams illustrate the key workflows in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
A Researcher's Guide to Evaluating the Kinetic Isotope Effect of D-Leucine-d10 on Enzyme Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of D-Leucine-d10 in enzyme reactions, offering a valuable resource for researchers in drug development and enzymatic mechanism studies. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate a deeper understanding of how isotopic substitution can influence enzyme kinetics.
Unveiling Reaction Mechanisms: The Power of the Kinetic Isotope Effect
The kinetic isotope effect is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the KIE, researchers can gain insights into transition state structures and identify rate-determining steps in a catalytic cycle. Deuterium-labeled compounds, such as this compound, are particularly useful for these studies due to the significant mass difference between hydrogen and deuterium (B1214612), which often leads to a more pronounced and measurable KIE.
Quantitative Comparison of Kinetic Isotope Effects for D-Amino Acid Oxidase
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. The table below summarizes the primary deuterium kinetic isotope effects (¹H/²H KIE) observed for D-Leucine and other D-amino acids with DAAO from Rhodotorula gracilis. This data allows for a direct comparison of the effect of deuteration on the enzyme's catalytic efficiency with different substrates.
| Substrate | Isotopic Label | Enzyme | Kinetic Parameter | KIE Value (kH/kD) | Reference |
| D-Leucine | α-deuteration | D-Amino Acid Oxidase (Rhodotorula gracilis) | Flavin Reduction Rate | 5.1 | [1] |
| D-Alanine | α-deuteration | D-Amino Acid Oxidase (Rhodotorula gracilis) | Flavin Reduction Rate | 5.0 | [2] |
| D-Valine | α-deuteration | D-Amino Acid Oxidase (Rhodotorula gracilis) | Flavin Reduction Rate | 5.2 | [2] |
| D-Alanine | α-deuteration | D-Amino Acid Oxidase (Trigonopsis variabilis) | Flavin Reduction Rate | 9.9 | [2] |
| D-Valine | α-deuteration | D-Amino Acid Oxidase (Trigonopsis variabilis) | Flavin Reduction Rate | 5.1 | [2] |
Note: The KIE is expressed as the ratio of the reaction rate with the light isotope (H) to the rate with the heavy isotope (D). A KIE value greater than 1 indicates a normal kinetic isotope effect, where the reaction is slower with the heavier isotope. This is often indicative of C-H bond cleavage being a rate-limiting step.
Experimental Protocol: Measuring the Kinetic Isotope Effect of this compound with D-Amino Acid Oxidase
This section outlines a detailed methodology for determining the kinetic isotope effect of this compound on the activity of D-amino acid oxidase. The protocol is based on established methods for studying DAAO kinetics using stopped-flow spectrophotometry.
Materials:
-
Purified D-amino acid oxidase (e.g., from Rhodotorula gracilis)
-
D-Leucine (unlabeled)
-
This compound
-
Potassium phosphate (B84403) buffer (pH 8.5)
-
Stopped-flow spectrophotometer
-
Anaerobic chamber or glovebox
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of D-Leucine and this compound in potassium phosphate buffer. Determine the precise concentration of each stock solution.
-
Prepare a stock solution of D-amino acid oxidase in the same buffer. The enzyme concentration should be determined spectrophotometrically.
-
-
Setting up the Stopped-Flow Experiment:
-
Set the stopped-flow spectrophotometer to monitor the change in absorbance of the enzyme-bound FAD at approximately 450 nm.
-
All solutions should be made anaerobic by bubbling with nitrogen or argon gas. The experiment should be performed under anaerobic conditions to focus on the reductive half-reaction.
-
-
Data Acquisition:
-
In the stopped-flow instrument, one syringe will contain the anaerobic solution of D-amino acid oxidase.
-
The second syringe will contain an anaerobic solution of either D-Leucine or this compound at a specific concentration.
-
Rapidly mix the contents of the two syringes and record the time course of the decrease in absorbance at 450 nm, which corresponds to the reduction of the FAD cofactor.
-
Repeat the experiment with a range of substrate concentrations for both D-Leucine and this compound.
-
-
Data Analysis:
-
Fit the observed absorbance traces to a single-exponential decay function to obtain the observed rate constant (k_obs) for each substrate concentration.
-
Plot the k_obs values against the substrate concentration for both D-Leucine and this compound.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) for each isotopic substrate.
-
The kinetic isotope effect on V/K can be calculated as (Vmax/Km)H / (Vmax/Km)D.
-
Visualizing the Process: Reaction Pathway and Experimental Workflow
To provide a clearer understanding of the enzymatic reaction and the experimental setup, the following diagrams have been generated using the Graphviz DOT language.
Caption: D-Amino Acid Oxidase Catalytic Cycle.
Caption: KIE Measurement Workflow.
Conclusion
The evaluation of the kinetic isotope effect using deuterated substrates like this compound provides invaluable information for understanding enzyme mechanisms. The presented data and protocols offer a framework for researchers to design and execute their own KIE studies. The significant KIE observed for D-Leucine with D-amino acid oxidase suggests that C-H bond cleavage at the α-carbon is a key rate-limiting step in the catalytic mechanism. This knowledge can be leveraged in the design of enzyme inhibitors and in the engineering of enzymes with altered catalytic properties for various biotechnological and pharmaceutical applications.
References
Safety Operating Guide
Proper Disposal of D-Leucine-D10: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the safe handling and disposal of chemical reagents like D-Leucine-D10 is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for ensuring a safe working environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety principles and information derived from safety data sheets (SDS).
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance. The following protocol outlines the necessary steps for waste identification, segregation, and preparation for final disposal by a licensed waste management service.
1. Waste Identification and Segregation:
Proper segregation of waste is the foundational step in a compliant disposal process.
-
Solid Waste:
-
Collect any unused or expired this compound solid reagent.
-
Gather any materials that have come into direct contact with the solid chemical, such as weighing papers, contaminated paper towels, or disposable spatulas.
-
Place all solid waste into a clearly labeled, sealed, and chemically compatible waste container. The label should explicitly state "this compound Solid Waste" and include the appropriate hazard communication symbols if required by your institution.
-
-
Liquid Waste:
-
Collect all solutions containing this compound.
-
This includes unused experimental solutions, washings from contaminated glassware, and any other aqueous or solvent-based mixtures.
-
Use a designated, leak-proof, and clearly labeled waste container for all liquid waste. The label should read "this compound Liquid Waste" and specify the solvent system used (e.g., "in PBS pH 7.2").
-
Crucially, avoid mixing this compound solutions with incompatible waste streams. Consult your institution's chemical compatibility chart or Environmental Health and Safety (EHS) department for guidance.
-
-
Contaminated Sharps and Labware:
-
Any sharps, such as needles or razor blades, that are contaminated with this compound should be disposed of in a designated sharps container.
-
Disposable plasticware (e.g., pipette tips, centrifuge tubes) should be collected in a separate, labeled container for contaminated solid waste.
-
Glassware intended for reuse should be decontaminated. A common procedure involves rinsing with a suitable solvent (one in which this compound is soluble), followed by washing with an appropriate laboratory detergent and rinsing thoroughly with water. The initial solvent rinse should be collected as liquid chemical waste.
-
2. Consultation with a Waste Management Authority:
This is the most critical step in the disposal process.[1][2] Your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service will provide specific instructions tailored to your local, state, and federal regulations.[1] They will inform you about:
-
The specific labeling and container requirements for this compound waste.
-
The designated collection points and schedules for chemical waste pickup.
-
Any necessary waste manifest or tracking documentation.
3. Recommended Disposal Methods:
Based on the nature of this compound and general practices for similar non-hazardous chemical compounds, the final disposal will likely involve one of the following methods, as determined by your waste management provider:
-
Incineration: This is often the preferred method for the complete destruction of organic compounds.
-
Licensed Landfill: In some cases, and only if deemed appropriate by a qualified professional, disposal in a licensed hazardous waste landfill may be an option.
Important Note: Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[1][3][4] This can lead to environmental contamination and is a regulatory violation.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and safety properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₃D₁₀NO₂ | [5] |
| Molecular Weight | 141.23 g/mol | [6] |
| Form | Solid | [6] |
| Melting Point | 293-296 °C (subl.) | [6] |
| Storage Temperature | Room Temperature or -20°C | [5][7] |
| Water Solubility | Soluble in PBS (pH 7.2) at 1 mg/ml | [5] |
| Stability | Stable under recommended storage conditions | [7] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: A workflow diagram outlining the key steps for the proper disposal of this compound.
Signaling Pathway for Safe Disposal Decision-Making
This diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.
Caption: Decision-making pathway for the segregation of this compound contaminated materials.
References
Comprehensive Safety and Handling Guide for D-Leucine-D10
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of D-Leucine-D10, a deuterated form of the amino acid Leucine. The following procedures outline a framework for the safe operational use and disposal of this compound waste, based on available safety data sheets and general laboratory safety principles.
Essential Safety Information
According to the Safety Data Sheet (SDS) from Cayman Chemical, L-Leucine-d10 is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is recommended to follow standard precautionary measures for handling chemicals.[1] Other sources suggest that this compound may be harmful if inhaled or swallowed and may cause skin and eye irritation.[2] Therefore, adherence to standard laboratory safety protocols is advised.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Required Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/CEN approved respirator may be appropriate.[2] |
Always inspect gloves for signs of degradation or puncture before use and change them immediately if they become contaminated.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage is at room temperature.[3]
2. Handling and Weighing:
-
Handle this compound in a well-ventilated area.
-
When weighing the solid form, take care to avoid the formation of dust.[2][4]
3. Dissolving:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spill: For small spills, you can mechanically pick up the solid material.[1]
-
Major Spill: For larger spills, avoid dust formation and breathing vapors, mist, or gas.[2][4] Prevent the substance from entering sewers and public waters.[2][4]
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
After Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
After Eye Contact: Rinse the eyes with water as a precaution.[2]
-
After Swallowing: Rinse mouth with water and consult a physician.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled and sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled container for liquid chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be disposed of as chemical waste.
-
-
Final Disposal:
-
While smaller quantities may be disposable with household waste, it is best practice to handle all chemical waste through a licensed disposal company.[1][2]
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2] Do not empty into drains.[5]
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | (CD3)2CDCD2CD(NH2)COOH |
| Molecular Weight | 141.24 g/mol |
| Melting Point | 293-296 °C (subl.) (lit.) |
| Isotopic Enrichment | 98 atom % D |
| Purity | 99% |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
